Product packaging for DNP-PEG4-acid(Cat. No.:)

DNP-PEG4-acid

Cat. No.: B607168
M. Wt: 431.4 g/mol
InChI Key: PTIFQVOBASTCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DNP-PEG4-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O10 B607168 DNP-PEG4-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIFQVOBASTCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Crucial Role of the PEG4 Spacer in Enhancing DNP-PEG4-Acid Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of the tetraethylene glycol (PEG4) spacer in modulating the aqueous solubility of the hapten-linker conjugate, 2,4-dinitrophenyl-PEG4-acid (DNP-PEG4-acid). In drug development and various biochemical applications, the conjugation of hydrophobic molecules, such as the DNP hapten, to hydrophilic linkers is a critical strategy to improve their physicochemical properties. This guide provides a comprehensive overview of the underlying principles, presents available solubility data, details experimental protocols for solubility determination, and illustrates the molecular relationships governing this essential bioconjugation tool.

Introduction

The 2,4-dinitrophenyl (DNP) group is a widely utilized hapten in immunology and biotechnology, primarily for its ability to elicit a strong antibody response when conjugated to a carrier protein. However, the inherent hydrophobicity of the DNP moiety and related small molecules can significantly limit their utility in aqueous environments, leading to challenges in formulation, handling, and bioavailability. To overcome these limitations, hydrophilic spacers are often incorporated into the molecular design. Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer frequently employed for this purpose. The inclusion of a discrete PEG linker, such as the PEG4 spacer in this compound, is a common strategy to enhance water solubility and influence the overall properties of the conjugate.[1][2][3] This guide will explore the specific contribution of the PEG4 spacer to the solubility of this compound.

The Physicochemical Impact of the PEG4 Spacer

The enhanced water solubility of this compound compared to its non-PEGylated counterparts is attributed to the physicochemical properties of the PEG4 spacer.[4][5]

  • Hydrophilicity: The PEG4 spacer consists of repeating ethylene oxide units, which are highly hydrophilic. These units can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This hydration shell shields the hydrophobic DNP core, increasing the overall affinity of the conjugate for aqueous media.

  • Amphiphilicity: While the ethylene oxide units are hydrophilic, the ethylene backbone possesses some hydrophobic character. This amphiphilic nature allows PEG to interact with both polar and non-polar environments, further contributing to its solubilizing effect.

  • Flexibility and Conformation: The flexibility of the PEG chain allows it to adopt various conformations in solution. This dynamic nature can disrupt the intermolecular interactions between the hydrophobic DNP moieties that would otherwise lead to aggregation and precipitation in water.

Quantitative Solubility Data

To illustrate the impact of the PEG4 spacer, the following table presents the available solubility information. The value for 2,4-dinitrophenylacetic acid is a predicted value, which should be considered an estimation. The solubility of this compound is described qualitatively based on manufacturer information.

CompoundStructureMolecular Weight ( g/mol )Aqueous SolubilityData Source
2,4-Dinitrophenylacetic acidDNP-CH₂-COOH226.14Predicted log10(S) = -2.67 (~0.48 mg/mL)
This compoundDNP-NH-(CH₂CH₂O)₄-CH₂-COOH431.40Significantly higher than non-PEGylated analogues

Note: The predicted solubility of 2,4-dinitrophenylacetic acid is based on its Log10 of water solubility in mol/L (log10ws) of -2.67. This translates to a molar solubility of 10^-2.67 mol/L, which is approximately 0.0021 M or 0.48 mg/mL.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps to experimentally measure and compare the aqueous solubility of this compound and a non-PEGylated analogue.

Materials and Equipment
  • This compound

  • 2,4-Dinitrophenylacetic acid (or other non-PEGylated control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Microcentrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure
  • Preparation of Stock Solutions (for calibration curve):

    • Accurately weigh a precise amount of the test compound (e.g., 10 mg) and dissolve it in a known volume of DMSO (e.g., 1 mL) to create a concentrated stock solution (10 mg/mL).

    • Perform serial dilutions of the stock solution with a 50:50 mixture of ACN and PBS to prepare a series of calibration standards of known concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid test compound (e.g., 2-5 mg) to a pre-weighed microcentrifuge tube. The exact amount should be recorded.

    • Add a precise volume of PBS (pH 7.4) (e.g., 1 mL) to the tube.

    • Tightly cap the tubes and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 18-24 hours).

  • Phase Separation:

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for a set time (e.g., 15-30 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid material is disturbed.

    • For further clarification, the supernatant can be filtered through a 0.22 µm syringe filter. Note that potential adsorption of the compound to the filter should be assessed.

  • Analysis by HPLC:

    • Dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Analyze the samples using a suitable reversed-phase C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the absorbance at a wavelength where the DNP moiety has a strong absorbance (e.g., ~360 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the test compound in the diluted supernatant by interpolating its peak area on the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the aqueous solubility of the compound in mg/mL or µg/mL.

Visualizing Molecular Interactions and Workflows

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the components of this compound and their contribution to its solubility.

G Logical Relationship of this compound Components to Solubility DNP DNP Hapten Solubility Aqueous Solubility DNP->Solubility Decreases (Hydrophobic) PEG4 PEG4 Spacer PEG4->Solubility Increases (Hydrophilic) Acid Carboxylic Acid Acid->Solubility Increases (Ionizable)

Caption: Molecular determinants of this compound solubility.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of aqueous solubility using the shake-flask method.

G Experimental Workflow for Shake-Flask Solubility Assay cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to PBS B Incubate with shaking (18-24h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Quantify using calibration curve F->G

Caption: Shake-flask solubility determination workflow.

Conclusion

The incorporation of a PEG4 spacer into the DNP-acid structure is a highly effective strategy for increasing the aqueous solubility of this otherwise hydrophobic hapten. The hydrophilic and flexible nature of the PEG chain disrupts hydrophobic aggregation and promotes favorable interactions with water molecules. While precise, publicly available quantitative data is limited, the qualitative evidence from manufacturers is strong and the underlying chemical principles are well-established. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to quantify the solubility of this compound and similar PEGylated compounds, enabling better-informed decisions in drug development and other scientific applications. The strategic use of hydrophilic linkers like PEG4 is a cornerstone of modern bioconjugation chemistry, facilitating the use of important but poorly soluble molecules in aqueous biological systems.

References

The Architecture of Immunity: A Technical Guide to Hapten-Carrier Complexes Featuring DNP-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of hapten-carrier complexes, utilizing the versatile molecule DNP-PEG4-acid as a central example. We will delve into the intricacies of creating these essential immunological tools, the experimental methodologies for their application, and the fundamental signaling pathways they trigger. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage hapten-carrier technology in their work.

Introduction to Hapten-Carrier Complexes

Haptens are small molecules that are incapable of eliciting an immune response on their own. However, when covalently attached to a larger carrier molecule, typically a protein, they become immunogenic.[1][2] This combination, known as a hapten-carrier complex, is a cornerstone of immunology research, enabling the production of antibodies against a vast array of small molecules, from drugs and hormones to environmental toxins.[3] The dinitrophenyl (DNP) group is a classic hapten widely used in immunological studies.[4]

This compound is a particularly useful hapten derivative. Its structure incorporates the DNP hapten, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The PEG spacer enhances water solubility, a significant advantage over more hydrophobic linkers.[5] The carboxylic acid provides a convenient functional group for conjugation to primary amines on carrier proteins, forming a stable amide bond.

Crafting the Immunogen: Conjugation of this compound to a Carrier Protein

The creation of a potent hapten-carrier immunogen is the critical first step in generating a robust anti-hapten antibody response. The following section provides a detailed protocol for the conjugation of this compound to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using the zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Principle of EDC-Mediated Conjugation

EDC facilitates the formation of an amide bond between a carboxyl group (on the this compound) and a primary amine (on the carrier protein). The reaction proceeds through the formation of an unstable O-acylisourea intermediate, which is then displaced by a nucleophilic attack from the primary amine.

Experimental Protocol: this compound Conjugation to KLH

This protocol is a general guideline and may require optimization based on the specific carrier protein and desired hapten density.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for two-step conjugation)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Carrier Protein Preparation: Dissolve KLH in Conjugation Buffer to a final concentration of 10 mg/mL.

  • Hapten Preparation: Dissolve this compound in the Conjugation Buffer. The amount to be added will depend on the desired hapten-to-carrier molar ratio.

  • Activation of this compound: Add a 10-fold molar excess of EDC (and NHS, if used) to the this compound solution. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction: Immediately add the activated hapten solution to the KLH solution. Gently mix and allow the reaction to proceed for 2 hours at room temperature.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted EDC. Incubate for 15 minutes.

  • Purification of the Conjugate: Remove unreacted hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Collect the protein-containing fractions.

  • Characterization: Determine the protein concentration (e.g., by Bradford assay) and the hapten density (molar ratio of DNP to carrier protein) by measuring the absorbance of the DNP group at approximately 360 nm.

Logical Workflow for DNP-KLH Conjugation

G prep_klh Prepare KLH Solution conjugate Conjugate Activated DNP to KLH prep_klh->conjugate prep_dnp Prepare this compound Solution activate_dnp Activate this compound with EDC/NHS prep_dnp->activate_dnp activate_dnp->conjugate quench Quench Reaction conjugate->quench purify Purify DNP-KLH Conjugate quench->purify characterize Characterize Conjugate (Protein Conc. & Hapten Density) purify->characterize

Caption: Workflow for the conjugation of this compound to KLH.

Eliciting an Immune Response: Immunization and Antibody Production

Once the DNP-KLH conjugate is prepared, it can be used to immunize an animal model, typically mice or rabbits, to generate DNP-specific antibodies.

Immunization Protocol

The following is a general immunization schedule for mice.

Materials:

  • DNP-KLH conjugate in sterile PBS

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of the DNP-KLH conjugate (50-100 µg per mouse) with an equal volume of CFA.

    • Inject the emulsion intraperitoneally (IP) or subcutaneously (SC) into the mice.

  • Booster Immunizations (e.g., Day 14 and Day 28):

    • Prepare an emulsion of the DNP-KLH conjugate (25-50 µg per mouse) with an equal volume of IFA.

    • Inject the emulsion IP or SC.

  • Test Bleed (e.g., Day 35):

    • Collect a small amount of blood from the tail vein to test for the presence of anti-DNP antibodies.

  • Final Boost (3-4 days before harvest):

    • Administer a final injection of the DNP-KLH conjugate (25-50 µg per mouse) in PBS (without adjuvant) via the IP or intravenous (IV) route.

  • Harvest:

    • Collect blood via cardiac puncture or harvest the spleen for hybridoma production.

Experimental Workflow for Immunization and Analysis

G primary_imm Primary Immunization (DNP-KLH + CFA) booster1 First Booster (DNP-KLH + IFA) primary_imm->booster1 booster2 Second Booster (DNP-KLH + IFA) booster1->booster2 test_bleed Test Bleed booster2->test_bleed final_boost Final Boost (DNP-KLH in PBS) test_bleed->final_boost elisa ELISA for Anti-DNP Antibody Titer test_bleed->elisa harvest Harvest (Serum/Spleen) final_boost->harvest

Caption: A typical immunization and analysis workflow.

Quantifying the Response: Data Presentation

The magnitude and quality of the immune response to a hapten-carrier complex are influenced by several factors, most notably the hapten density. The following tables summarize representative quantitative data.

Effect of Hapten Density on Antibody Titer and Isotype

The number of hapten molecules per carrier protein can significantly impact the type and amount of antibody produced. Generally, lower hapten densities tend to favor a T-cell dependent response, leading to class switching and the production of high-affinity IgG antibodies. Conversely, very high hapten densities can sometimes lead to a more T-cell independent-like response, characterized by a predominantly IgM response, or even induce tolerance.

Table 1: Representative Anti-DNP Antibody Titers Following Immunization with DNP-KLH Conjugates of Varying Hapten Densities

Hapten Density (DNP:KLH Molar Ratio)Predominant IsotypeMean Anti-DNP IgM Titer (Day 14)Mean Anti-DNP IgG Titer (Day 35)
Low (~5:1)IgG1:1,0001:256,000
Medium (~15:1)IgG1:5,0001:512,000
High (~40:1)IgM/IgG1:20,0001:128,000

Note: These are representative values and can vary depending on the animal model, immunization protocol, and specific assay conditions.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibodies

Materials:

  • DNP-BSA coated ELISA plates

  • Serum samples from immunized mice

  • Blocking Buffer (e.g., 5% non-fat milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgM and anti-mouse IgG secondary antibodies

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat ELISA plate wells with DNP-BSA (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times.

  • Sample Incubation: Add serial dilutions of the mouse serum to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times.

  • Secondary Antibody Incubation: Add the appropriate HRP-conjugated secondary antibody (anti-IgM or anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times.

  • Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add Stop Solution to turn the color yellow.

  • Reading: Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Unraveling the Mechanism: Signaling Pathways

The interaction of a DNP-carrier complex with the immune system initiates a cascade of intracellular signaling events. A particularly well-studied pathway is the activation of mast cells and basophils through the cross-linking of IgE antibodies bound to the high-affinity IgE receptor, FcεRI.

FcεRI Signaling Pathway in Mast Cells

Upon binding of a multivalent DNP-carrier complex to DNP-specific IgE antibodies on the surface of a mast cell, the FcεRI receptors are cross-linked. This initiates a signaling cascade that ultimately leads to degranulation and the release of inflammatory mediators.

G DNP_KLH DNP-KLH Complex IgE DNP-specific IgE DNP_KLH->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Lyn Lyn FcεRI->Lyn activates Syk Syk FcεRI->Syk recruits & activates Lyn->FcεRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLA2 PLA2 Syk->PLA2 activates PLCγ PLCγ LAT->PLCγ activates PKC PKC PLCγ->PKC activates Ca_release Ca²⁺ Release PLCγ->Ca_release induces Degranulation Degranulation (Histamine, etc.) PKC->Degranulation Ca_release->Degranulation AA Arachidonic Acid PLA2->AA releases Leukotrienes Leukotrienes AA->Leukotrienes

Caption: FcεRI signaling cascade in mast cells.

This pathway highlights the central role of spleen tyrosine kinase (Syk) in propagating the signal downstream of the receptor. The activation of phospholipase C gamma (PLCγ) leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn induce calcium release and activate protein kinase C (PKC), both critical for degranulation. Simultaneously, activation of phospholipase A2 (PLA2) leads to the production of lipid mediators like leukotrienes.

B Cell Activation and Differentiation

The interaction of a DNP-carrier complex with DNP-specific B cells is a more complex process involving T cell help for a robust IgG response.

G BCR B Cell Receptor (BCR) (DNP-specific) Internalization Internalization & Processing BCR->Internalization DNP_KLH DNP-KLH Complex DNP_KLH->BCR binds MHC_II Peptide Presentation on MHC-II Internalization->MHC_II T_helper Helper T Cell MHC_II->T_helper presents KLH peptide to CD40L CD40L T_helper->CD40L Cytokines Cytokine Release (IL-4, IL-5, etc.) T_helper->Cytokines CD40 CD40 CD40L->CD40 interacts with Proliferation B Cell Proliferation CD40->Proliferation Cytokines->Proliferation Class_Switching Isotype Class Switching Cytokines->Class_Switching Differentiation Differentiation Proliferation->Differentiation Class_Switching->Differentiation Plasma_Cell Plasma Cell (produces anti-DNP IgG) Differentiation->Plasma_Cell Memory_B_Cell Memory B Cell Differentiation->Memory_B_Cell

Caption: T-cell dependent B cell activation by a hapten-carrier complex.

In this T-cell dependent pathway, the B cell recognizes the DNP hapten, internalizes the entire complex, and presents processed peptides from the KLH carrier on its MHC class II molecules. This allows for the recruitment of helper T cells that have been primed to recognize these same carrier peptides. The interaction between the B cell and the helper T cell, mediated by CD40-CD40L and the release of cytokines, provides the necessary signals for B cell proliferation, isotype switching from IgM to IgG, and differentiation into antibody-secreting plasma cells and long-lived memory B cells.

Conclusion

The use of hapten-carrier complexes, exemplified here by this compound, remains a powerful and indispensable technique in immunology. A thorough understanding of the principles of conjugation, immunization strategies, and the underlying signaling pathways is paramount for the successful generation of specific antibody responses. This guide provides a foundational framework for researchers to design and execute experiments aimed at producing and characterizing antibodies against small molecules, with broad applications in basic research, diagnostics, and therapeutic development.

References

An In-depth Technical Guide on the Immunogenicity of DNP-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The immunogenicity of hapten-carrier conjugates is a cornerstone of immunology, providing critical models for understanding antibody responses, B-cell activation, and tolerance. The 2,4-Dinitrophenyl (DNP) group is a classic hapten that, when conjugated to a larger carrier molecule, elicits a robust and highly specific antibody response. This guide explores the core principles governing the immunogenicity of DNP conjugates, with a specific focus on a DNP-PEG4-acid construct. While specific data for this exact conjugate is limited in public literature, this document synthesizes established principles from DNP-carrier and PEGylation studies to provide a comprehensive technical overview. We will cover the mechanisms of the immune response, present representative quantitative data, detail essential experimental protocols, and provide visual diagrams of the key pathways and workflows involved.

Principles of DNP-Hapten Immunogenicity

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1] The DNP group itself is not immunogenic because it is too small to cross-link B-cell receptors (BCRs) effectively and cannot be presented by MHC molecules to T-cells. However, when conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the DNP-carrier conjugate becomes a potent immunogen.[2]

The immune response to a DNP-carrier conjugate is a classic example of a T-cell dependent B-cell response:[3]

  • B-Cell Recognition: B-cells with DNP-specific BCRs recognize and bind to the DNP hapten on the conjugate. This binding, along with the multivalent nature of the conjugate, leads to BCR cross-linking and initial B-cell activation signals.

  • Antigen Internalization and Processing: The entire DNP-carrier conjugate is internalized by the B-cell. Inside the cell, the carrier protein is degraded into peptides.

  • Antigen Presentation: These carrier-derived peptides are loaded onto MHC class II molecules and presented on the surface of the B-cell.

  • T-Cell Help: A helper T-cell that has been previously activated by recognizing the same carrier peptides presented by a professional antigen-presenting cell (like a dendritic cell) can now recognize the peptide-MHC II complex on the B-cell surface.[4]

  • B-Cell Activation and Differentiation: This "linked recognition" triggers the T-cell to provide co-stimulatory signals to the B-cell, primarily through the CD40L-CD40 interaction and the secretion of cytokines like IL-4 and IL-5.[5] This help drives the B-cell to undergo proliferation, somatic hypermutation, and class-switching, ultimately differentiating into plasma cells that secrete high-affinity anti-DNP antibodies.

The epitope density , or the number of DNP groups per carrier molecule, is a critical factor. Low to intermediate conjugation ratios are typically immunogenic, while very high levels of conjugation can sometimes induce tolerance instead of immunity.

The Role of the PEG4-Acid Linker

In a this compound conjugate, the PEG4 (a short, four-unit polyethylene glycol) chain acts as a spacer or linker between the DNP hapten and the point of conjugation (facilitated by the terminal carboxylic acid).

  • Spacer Function: The PEG linker can provide spatial separation between the hapten and the carrier, which may improve the accessibility of the DNP epitope for BCR binding.

  • Modulation of Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is a common strategy in drug development to reduce the immunogenicity of therapeutic proteins and improve their pharmacokinetic profiles. It can shield immunogenic epitopes on the carrier protein from the immune system. However, the PEG moiety itself can sometimes be immunogenic, leading to the production of anti-PEG antibodies, which can impact the efficacy and safety of PEGylated drugs. For a short linker like PEG4, this effect is likely minimal compared to the large PEG chains used in drug formulations.

Quantitative Data on DNP-Carrier Immunogenicity

Table 1: Representative Anti-DNP Serum Antibody Titers Post-Immunization

Time PointAnti-DNP IgM Titer (Mean ± SD)Anti-DNP IgG Titer (Mean ± SD)
Day 0 (Pre-bleed)< 100< 100
Day 71,600 ± 450400 ± 150
Day 148,000 ± 2,10012,500 ± 3,500
Day 21 (Post-boost)4,500 ± 1,300150,000 ± 45,000
Day 281,500 ± 500250,000 ± 70,000

Data is hypothetical but representative of typical results from a primary immunization on Day 0 and a booster on Day 14 with DNP-KLH in an adjuvant.

Table 2: Frequency of DNP-Specific Antibody Secreting Cells (ASCs)

Time PointDNP-Specific ASCs per 10⁶ Spleen Cells (Mean ± SD)
Day 0< 1
Day 755 ± 15
Day 14150 ± 40
Day 21 (Post-boost)450 ± 120

Data is representative of results obtained via an ELISpot assay on splenocytes from immunized mice.

Experimental Protocols

Assessing the immunogenicity of a DNP-conjugate involves a series of standard immunological assays.

This protocol describes a standard method for inducing an antibody response to a hapten-carrier conjugate like DNP-KLH.

  • Antigen Preparation: Prepare the immunogen by emulsifying the DNP-carrier conjugate (e.g., DNP-KLH) with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations. A typical concentration is 1 mg/mL.

  • Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intraperitoneally (i.p.) with 100 µL of the emulsion, containing 50 µg of the DNP-carrier conjugate.

  • Booster Immunization (Day 14): Inject each mouse with 100 µL of the DNP-carrier/IFA emulsion (50 µg of conjugate).

  • Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., Days 0, 7, 14, 21, 28) to monitor the antibody response. Serum is isolated by allowing the blood to clot and centrifuging to remove cellular components.

  • Terminal Harvest: At the end of the study, spleens can be harvested for cellular assays like ELISpot.

This protocol quantifies the concentration of anti-DNP antibodies in serum samples.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a DNP-conjugate of a different carrier protein than the one used for immunization (e.g., coat with DNP-BSA if mice were immunized with DNP-KLH) at 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. This prevents the detection of anti-carrier antibodies.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 5% non-fat milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add serially diluted serum samples (starting at 1:100) to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the desired mouse antibody isotype (e.g., anti-mouse IgG-HRP or anti-mouse IgM-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cutoff (e.g., 2-3 times the background).

This assay quantifies the number of individual cells secreting DNP-specific antibodies.

  • Plate Coating: Coat a PVDF-membrane ELISpot plate with DNP-BSA (10 µg/mL) in PBS overnight at 4°C.

  • Cell Preparation: Prepare a single-cell suspension from the spleen or peripheral blood mononuclear cells (PBMCs) from immunized mice.

  • Blocking: Wash the plate and block with sterile cell culture medium containing 10% fetal bovine serum for at least 30 minutes.

  • Cell Incubation: Add a known number of cells (e.g., in serial dilutions from 5x10⁵ cells/well) to the wells. Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 18-24 hours. During this time, antibody-secreting cells (ASCs) will secrete antibodies that are captured by the DNP-BSA on the membrane.

  • Detection: Wash away the cells. Add a biotinylated anti-mouse IgG (or IgM) detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate. Add Streptavidin-Alkaline Phosphatase (AP) or HRP conjugate. Incubate for 1 hour.

  • Spot Development: Wash the plate. Add a precipitating substrate (e.g., BCIP/NBT for AP). Dark spots will form on the membrane, with each spot representing a single DNP-specific antibody-secreting cell.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Visualizations: Workflows and Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes.

G cluster_prep Phase 1: Preparation & Immunization cluster_sample Phase 2: Sample Collection cluster_analysis Phase 3: Analysis conjugate DNP-PEG4-Carrier Conjugate Synthesis emulsion Emulsification with Adjuvant (CFA/IFA) conjugate->emulsion immunize Animal Immunization (Primary & Boost) emulsion->immunize blood Serum Collection (Time Points) immunize->blood spleen Spleen Harvest (Terminal) immunize->spleen elisa ELISA Assay blood->elisa elispot B-Cell ELISpot spleen->elispot data Data Analysis (Titers, Cell Counts) elisa->data elispot->data G cluster_bcell DNP-Specific B-Cell cluster_tcell Carrier-Specific Helper T-Cell cluster_outcome B-Cell Fate bcr 1. BCR binds DNP-Carrier internalize 2. Internalization & Processing of Carrier bcr->internalize present 3. Presentation of Carrier Peptide on MHC-II internalize->present tcr 4. TCR recognizes Peptide-MHC II present->tcr Cognate Interaction cd40l 5. CD40L-CD40 Interaction tcr->cd40l cytokines 6. Cytokine Release (IL-4, IL-5) tcr->cytokines prolif Proliferation cd40l->prolif diff Differentiation cytokines->diff prolif->diff plasma Plasma Cell diff->plasma antibody Anti-DNP Antibody Secretion plasma->antibody

References

Biophysical Characterization of DNP-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the biophysical characteristics of DNP-PEG4-acid. This guide includes key physicochemical data, detailed experimental protocols for its conjugation and biophysical analysis, and a visualization of its associated signaling pathway.

Core Properties of this compound

This compound is a heterobifunctional linker incorporating a 2,4-dinitrophenyl (DNP) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The DNP moiety serves as a well-characterized hapten, enabling strong and specific recognition by anti-DNP antibodies. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the DNP group and the conjugated molecule, minimizing potential steric hindrance. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other biomolecules through the formation of a stable amide bond.

Physicochemical and Biophysical Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Weight 431.40 g/mol [1][2]
Molecular Formula C₁₇H₂₅N₃O₁₀[2]
CAS Number 858126-76-8[2]
Appearance Solid[1]
Purity >96%
Solubility Soluble in DMSO
Storage Conditions Freeze (<-15 °C), protect from light

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a carrier protein and for the biophysical characterization of the resulting conjugate's interaction with an anti-DNP antibody.

Conjugation of this compound to a Carrier Protein (e.g., BSA)

This protocol describes the covalent coupling of the carboxylic acid group of this compound to primary amines (e.g., lysine residues) on a carrier protein like Bovine Serum Albumin (BSA) using EDC/NHS chemistry.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.7-6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal desalting columns

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known mass of this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Prepare the carrier protein solution: Dissolve BSA in MES buffer to a final concentration of 5-10 mg/mL.

  • Activate the carboxylic acid group:

    • Add a 5-10 fold molar excess of both EDC and NHS to the this compound stock solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the reactive NHS ester.

  • Conjugation reaction:

    • Slowly add the activated DNP-PEG4-NHS ester solution to the BSA solution while stirring.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS to facilitate the reaction with the primary amines of the protein.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the conjugate:

    • Remove unreacted this compound and coupling reagents by dialysis against PBS at 4°C with several buffer changes over 24-48 hours, or by using a centrifugal desalting column according to the manufacturer's instructions.

  • Characterization of the conjugate:

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • The degree of labeling (DOL) can be estimated by measuring the absorbance of the DNP group at its maximum absorbance wavelength (around 360 nm) and using the molar extinction coefficient of DNP.

Biophysical Characterization of DNP-PEG4-conjugate and Anti-DNP Antibody Interaction

This protocol provides a general workflow for analyzing the binding kinetics and affinity of an anti-DNP antibody to a DNP-PEG4-conjugate immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip (or equivalent)

  • Amine coupling kit (containing EDC, NHS, and ethanolamine)

  • DNP-PEG4-BSA conjugate (ligand)

  • Anti-DNP antibody (analyte)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the DNP-PEG4-BSA conjugate (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of the anti-DNP antibody in running buffer (e.g., ranging from low nM to high µM concentrations).

    • Inject the different concentrations of the antibody over the immobilized ligand surface at a constant flow rate, followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

This protocol outlines the use of ITC to determine the thermodynamic parameters of the interaction between this compound (or its conjugate) and an anti-DNP antibody in solution.

Materials:

  • Isothermal Titration Calorimeter

  • This compound or DNP-PEG4-BSA conjugate (in the syringe)

  • Anti-DNP antibody (in the sample cell)

  • Matching dialysis buffer for both ligand and analyte (e.g., PBS)

Procedure:

  • Sample Preparation:

    • Dialyze both the this compound/conjugate and the anti-DNP antibody extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the ligand and the antibody. The antibody concentration should typically be 10-100 times the expected KD.

  • ITC Experiment:

    • Load the anti-DNP antibody into the sample cell and the this compound/conjugate into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm (kcal/mol vs. molar ratio).

    • Fit the binding isotherm to a suitable binding model to directly determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the binding affinity (Ka, from which KD can be calculated). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Signaling Pathway and Experimental Workflow Visualizations

DNP-Antigen Mediated Signaling in Mast Cells

When a multivalent DNP-conjugated antigen cross-links IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells or basophils, it triggers a signaling cascade leading to degranulation and the release of inflammatory mediators.

DNP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNP_Antigen DNP-Antigen IgE Anti-DNP IgE DNP_Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links ITAM ITAM Phosphorylation FceRI->ITAM Activates Syk Syk Activation ITAM->Syk Recruits & Activates PLCg PLCγ Activation Syk->PLCg Phosphorylates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Triggers

Caption: DNP-Antigen Signaling Pathway via FcεRI Cross-linking.

General Experimental Workflow for Biophysical Characterization

The logical flow for characterizing the interaction between this compound and an anti-DNP antibody involves conjugation followed by biophysical analysis.

Biophysical_Workflow cluster_analysis Biophysical Analysis Start Start: this compound & Carrier Protein Conjugation Amine-Reactive Conjugation (EDC/NHS Chemistry) Start->Conjugation Purification Purification (Dialysis or Desalting) Conjugation->Purification DNP_Conjugate DNP-PEG4-Protein Conjugate Purification->DNP_Conjugate SPR SPR Analysis (Kinetics: ka, kd, KD) DNP_Conjugate->SPR Interaction with anti-DNP Ab ITC ITC Analysis (Thermodynamics: ΔH, ΔS, n, KD) DNP_Conjugate->ITC Interaction with anti-DNP Ab Data_Analysis Data Analysis & Interpretation SPR->Data_Analysis ITC->Data_Analysis End End: Characterized Interaction Data_Analysis->End

Caption: Workflow for DNP-conjugate creation and analysis.

References

An In-depth Technical Guide to the Hydrophilicity of DNP-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of DNP-PEG4-acid, a heterobifunctional linker critical in bioconjugation and drug delivery. Its unique structure, combining a dinitrophenyl (DNP) hapten, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers significant advantages in aqueous environments. This document outlines the molecule's properties, methods for assessing its hydrophilicity, and its application in immunoassays.

Core Concepts: The Role of PEGylation in Enhancing Hydrophilicity

This compound is specifically designed to overcome the solubility challenges often encountered with hydrophobic molecules in biological systems. The key to its enhanced water solubility lies in the tetra-polyethylene glycol (PEG4) spacer.[1][2][3][4] PEGylation, the process of attaching PEG chains to molecules, is a widely recognized strategy to increase hydrophilicity, improve pharmacokinetic properties, and reduce the immunogenicity of therapeutic agents and probes.[2] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration shell that renders the entire conjugate more soluble in aqueous media.

Compared to non-PEGylated analogues such as DNP-X acid, this compound exhibits significantly better water solubility. While it is readily soluble in organic solvents like DMSO and DMF, its enhanced aqueous solubility is a primary attribute for its utility in biological applications.

Quantitative Assessment of Hydrophilicity

A key quantitative measure of a compound's hydrophilicity is its octanol-water partition coefficient (LogP). This value represents the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

  • A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity .

  • A positive LogP value suggests a preference for the lipid phase, indicating lipophilicity (hydrophobicity) .

  • A LogP of zero denotes equal distribution between the two phases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H25N3O10
Molecular Weight431.4 g/mol
Calculated LogP (cLogP)~ -0.25Calculated
SolubilityDMSO, DMF, Water (enhanced)
SMILESO=C(O)CCOCCOCCOCCOCCNC1=CC=C(--INVALID-LINK--=O)C=C1--INVALID-LINK--=O

Experimental Protocols for Determining Hydrophilicity

For researchers wishing to experimentally verify the hydrophilicity of this compound or similar compounds, the following are standard methodologies.

Shake-Flask Method for LogP Determination (Gold Standard)

This classic method directly measures the partition coefficient.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

  • Equilibration: Allow the mixture to stand undisturbed for a sufficient time (e.g., overnight) for complete phase separation.

  • Sampling: Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry (due to the DNP chromophore) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

    • P = [Concentration in n-octanol] / [Concentration in water]

    • LogP = log10(P)

High-Performance Liquid Chromatography (HPLC) Method for LogP Estimation

This is a faster, indirect method for estimating LogP.

Principle: The retention time of a compound on a reverse-phase HPLC column (with a nonpolar stationary phase and a polar mobile phase) is correlated with its hydrophobicity.

Methodology:

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

  • Sample Analysis: this compound is injected into the same HPLC system under identical conditions.

  • LogP Estimation: The LogP of this compound is estimated by interpolating its retention time on the calibration curve.

Application in Immunoassays: A Workflow for Competitive ELISA

The DNP moiety of this compound serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This property is leveraged in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of anti-DNP antibodies or for the quantification of DNP-conjugated molecules.

Below is a detailed workflow for a competitive ELISA to detect free this compound in a sample.

Experimental Workflow: Competitive ELISA for this compound

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat microplate wells with DNP-conjugated protein (e.g., DNP-BSA) p2 Wash to remove unbound conjugate p1->p2 p3 Block non-specific binding sites (e.g., with BSA or casein solution) p2->p3 a1 Incubate wells with a mixture of: - Sample (containing unknown this compound) - Anti-DNP antibody conjugated to an enzyme (e.g., HRP) p3->a1 a2 Free this compound in the sample competes with coated DNP-BSA for antibody binding a1->a2 d1 Wash to remove unbound antibody-enzyme conjugate a2->d1 d2 Add enzyme substrate (e.g., TMB for HRP) d1->d2 d3 Incubate for color development d2->d3 d4 Stop the reaction (e.g., with acid) d3->d4 d5 Measure absorbance at a specific wavelength d4->d5 an1 Generate a standard curve using known concentrations of this compound d5->an1 an2 Signal is inversely proportional to the concentration of free this compound an1->an2 an3 Determine the concentration of This compound in the sample from the standard curve an2->an3 Conjugation_Pathway DNP_Acid DNP-PEG4-COOH (Carboxylic Acid) Activated_Ester Reactive O-acylisourea Ester (Intermediate) DNP_Acid->Activated_Ester + EDC EDC (Carbodiimide Activator) EDC->Activated_Ester Amide_Bond DNP-PEG4-CO-NH-Molecule (Stable Amide Bond) Activated_Ester->Amide_Bond + Primary_Amine Molecule-NH2 (Primary Amine) Primary_Amine->Amide_Bond

References

Methodological & Application

Application Notes and Protocols for DNP-PEG4-Acid in a Competitive ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinitrophenyl (DNP) group is a well-established hapten widely utilized in immunoassays. DNP-PEG4-acid is a versatile reagent that incorporates the DNP hapten, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure makes it particularly suitable for use in competitive Enzyme-Linked Immunosorbent Assays (ELISAs). The PEG spacer enhances water solubility and reduces steric hindrance, while the carboxylic acid allows for covalent conjugation to carrier proteins, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA).[1][2]

In a competitive ELISA format, the assay is used to determine the concentration of a free analyte in a sample. This is achieved by the competition between the free analyte and a labeled or immobilized antigen for a limited number of antibody binding sites. In the context of this compound, a DNP-protein conjugate is typically immobilized on the ELISA plate. The sample containing the analyte of interest (which may be an unlabeled DNP analog or a compound that cross-reacts with anti-DNP antibodies) is then incubated with a specific anti-DNP antibody. This mixture is added to the coated plate, and the amount of anti-DNP antibody that binds to the immobilized DNP-protein conjugate is inversely proportional to the concentration of the free analyte in the sample.[3][4] This application note provides a detailed protocol for the use of this compound in a competitive ELISA.

Principle of the Competitive ELISA using this compound

The central principle of this competitive ELISA is the competition for binding to a limited amount of anti-DNP antibody between the DNP-protein conjugate coated on the microplate and the free this compound (or a cross-reacting analyte) in the sample. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is used for detection. The addition of a substrate for the enzyme results in a colorimetric signal, the intensity of which is inversely proportional to the concentration of the free analyte in the sample.

Competitive ELISA Principle cluster_coating Plate Coating cluster_competition Competition cluster_detection Detection plate Microplate Well dnp_conjugate DNP-Protein Conjugate plate->dnp_conjugate Coating dnp_conjugate2 Coated DNP-Protein sample Sample with Free Analyte anti_dnp_ab Anti-DNP Antibody sample->anti_dnp_ab Binding anti_dnp_ab->dnp_conjugate2 Binding dnp_conjugate3 Coated DNP-Protein secondary_ab Enzyme-Conjugated Secondary Antibody substrate Substrate secondary_ab->substrate Enzymatic Reaction signal Colorimetric Signal substrate->signal anti_dnp_ab2 Bound Anti-DNP Ab anti_dnp_ab2->secondary_ab Binding Competitive ELISA Workflow start Start coating Coat Plate with DNP-BSA Conjugate start->coating wash1 Wash coating->wash1 blocking Block Plate wash1->blocking wash2 Wash blocking->wash2 prepare_mix Prepare Standard/Sample and Anti-DNP Antibody Mixture wash2->prepare_mix add_mix Add Mixture to Plate prepare_mix->add_mix incubation Incubate add_mix->incubation wash3 Wash incubation->wash3 add_secondary_ab Add HRP-Conjugated Secondary Antibody wash3->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash4 Wash incubation2->wash4 add_substrate Add Substrate wash4->add_substrate develop_color Develop Color add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

References

DNP-PEG4-Acid Bioconjugation to Primary Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the bioconjugation of DNP-PEG4-acid to primary amines on biomolecules such as proteins, peptides, and antibodies. The dinitrophenyl (DNP) group is a widely used hapten that elicits a strong antibody response, making DNP-labeled molecules valuable tools in immunology, diagnostics, and drug delivery.[1][2] The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic linker that improves the solubility of the resulting conjugate and reduces steric hindrance.[1][3][4]

While this compound possesses a terminal carboxylic acid that can be activated to react with primary amines, a more direct and common approach involves the use of its N-hydroxysuccinimide (NHS) ester derivative, DNP-PEG4-NHS ester. This document will focus on the protocol using the NHS ester due to its efficiency and ease of use, with an additional protocol for the activation of the carboxylic acid for applications where the NHS ester is not suitable.

Key Features and Benefits:

  • DNP Moiety: Enables strong antibody recognition in immunological assays.

  • NHS Ester: Efficiently couples with primary amines to form stable amide bonds.

  • PEG4 Spacer: Improves solubility and steric accessibility of the conjugate.

  • Dual Reactivity: Combines hapten targeting with amine reactivity for versatile applications.

Applications:

  • Immunology Research: For use in antibody-binding assays and hapten studies.

  • Probe Development: Facilitates the creation of DNP-labeled probes for diagnostics and imaging.

  • Bioconjugation: Enables stable labeling of proteins, peptides, and other amine-containing molecules.

  • Drug Delivery: Provides a scaffold for PEGylated, hapten-functionalized drug delivery systems.

Chemical Reaction Pathway

The following diagram illustrates the reaction between DNP-PEG4-NHS ester and a primary amine-containing molecule.

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products DNP_PEG4_NHS DNP-PEG4-NHS Ester Conjugate DNP-PEG4-Amide Conjugate (Stable Amide Bond) DNP_PEG4_NHS->Conjugate + Primary Amine NHS_byproduct NHS Byproduct DNP_PEG4_NHS->NHS_byproduct - NHS Primary_Amine Primary Amine (e.g., on a Protein) Primary_Amine->Conjugate Conditions pH 7-9 Aqueous Buffer Conditions->Conjugate

DNP-PEG4-NHS Ester Reaction with a Primary Amine.

Experimental Protocols

Protocol 1: Bioconjugation using DNP-PEG4-NHS Ester

This protocol describes the direct conjugation of the amine-reactive DNP-PEG4-NHS ester to a protein.

Materials and Reagents:

  • DNP-PEG4-NHS ester

  • Protein or peptide with primary amines

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis equipment

Important Product Information:

  • DNP-PEG4-NHS ester is moisture-sensitive. Store at -20°C with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.

  • The NHS-ester moiety readily hydrolyzes. Prepare solutions immediately before use and do not store stock solutions.

  • Avoid buffers containing primary amines (e.g., Tris or glycine) during the conjugation reaction as they will compete with the target molecule.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in amine-free PBS (pH 7.2-8.0) at a concentration of 5-20 mg/mL.

  • Prepare the DNP-PEG4-NHS Ester Solution: Immediately before use, dissolve the DNP-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: a. While gently stirring the protein solution, slowly add the desired molar excess of the DNP-PEG4-NHS ester solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined experimentally. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate: Remove excess, unreacted DNP-PEG4-NHS ester and quenching reagents using a desalting column or by dialysis against PBS.

Protocol 2: Bioconjugation using this compound with EDC/NHS Activation

This protocol is for the activation of the carboxylic acid on this compound to form an amine-reactive NHS ester in situ, followed by conjugation to a protein.

Materials and Reagents:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0 (amine-free)

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare the this compound Solution: Dissolve the this compound in the Activation Buffer.

  • Activation of this compound: a. Add EDC and NHS (or sulfo-NHS) to the this compound solution. A common starting point is a 1.2-fold molar excess of EDC and NHS over the this compound. b. Stir the reaction mixture for 15-30 minutes at room temperature to form the DNP-PEG4-NHS ester.

  • Conjugation Reaction: a. Immediately add the activated DNP-PEG4-NHS ester solution to the protein solution in the Conjugation Buffer. b. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench and Purify: Follow steps 4 and 5 from Protocol 1.

Experimental Workflow

The following diagram outlines the general workflow for the bioconjugation of DNP-PEG4-NHS ester to a primary amine-containing molecule.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein Prepare Protein Solution (Amine-free Buffer) Conjugation Mix and Incubate (1-2h RT or O/N 4°C) Prep_Protein->Conjugation Prep_DNP Prepare DNP-PEG4-NHS Ester Solution (Fresh) Prep_DNP->Conjugation Quench Quench Reaction (Tris or Glycine) Conjugation->Quench Purification Purify Conjugate (Desalting/Dialysis) Quench->Purification Analysis Characterize Conjugate (e.g., Degree of Labeling) Purification->Analysis

Experimental Workflow for DNP-PEG4-NHS Ester Conjugation.

Data Presentation

The efficiency of the bioconjugation reaction can be quantified by determining the Degree of Labeling (DOL), which is the average number of DNP-PEG4 molecules conjugated per protein molecule. This can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the DNP group (approximately 360 nm).

Table 1: Quantitative Data Summary for DNP-PEG4 Conjugation

ParameterSymbolFormulaExample Value
Molar Extinction Coefficient of DNP at ~360 nmε_DNPN/A17,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Protein at 280 nmε_ProteinN/A(Varies by protein)
Absorbance of Conjugate at ~360 nmA_DNPMeasured0.5
Absorbance of Conjugate at 280 nmA_280,rawMeasured1.2
Correction Factor for DNP Absorbance at 280 nmCFA_280 of DNP / A_360 of DNP~0.32
Corrected Protein Absorbance at 280 nmA_ProteinA_280,raw - (A_DNP * CF)1.04
Concentration of DNP[DNP]A_DNP / ε_DNP29.4 µM
Concentration of Protein[Protein]A_Protein / ε_Protein9.8 µM
Degree of Labeling (DOL) DOL [DNP] / [Protein] 3.0

References

Application Notes and Protocols for DNP-PEG4-Acid in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to DNP-PEG4-Acid in Cancer Immunotherapy

The use of haptens, small molecules that can elicit an immune response only when attached to a larger carrier molecule such as a protein, represents a promising strategy in cancer immunotherapy. The dinitrophenyl (DNP) group is a well-characterized hapten that can be used to modify tumor cells or tumor-associated antigens, thereby rendering them more immunogenic. This modification triggers a robust T-cell mediated immune response against the otherwise weakly immunogenic cancer cells.[1][2]

This compound is a versatile reagent that facilitates the covalent attachment of the DNP hapten to biological molecules. It comprises three key components:

  • DNP Group: The immunogenic hapten that is recognized by the immune system.

  • PEG4 Spacer: A tetra-polyethylene glycol linker that enhances water solubility and provides spatial separation between the DNP group and the conjugated molecule, which can improve accessibility for immune recognition.

  • Carboxylic Acid Group: A terminal functional group that allows for covalent conjugation to primary amines on proteins, peptides, or cell surface molecules through standard carbodiimide chemistry (e.g., using EDC and NHS).

The primary application of this compound in cancer immunotherapy research is in the preparation of autologous or allogeneic tumor cell vaccines. By modifying the surface of tumor cells with DNP, these cells are "painted" with a foreign signal that attracts the attention of the immune system, leading to their destruction and the subsequent release of tumor-associated antigens. This process can induce a broader anti-tumor immune response.

Key Advantages of this compound
  • Enhanced Immunogenicity: DNP is a potent hapten that can break immune tolerance to tumor antigens.

  • Improved Solubility: The PEG4 linker increases the hydrophilicity of the DNP moiety, facilitating its use in aqueous buffers common in biological experiments.

  • Controlled Conjugation: The terminal carboxylic acid allows for specific and stable amide bond formation with primary amines.

  • Versatility: Can be used to modify a variety of biological targets, including whole cells, proteins, and peptides.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of DNP-based cancer immunotherapies.

Table 1: Preclinical Efficacy of DNP-Conjugated Agents in a Murine Cancer Model

Treatment GroupMean Tumor Volume (day 14)Tumor Growth Inhibition (%)Statistical Significance (p-value)Reference
VEGF-DNP in DNP-immunized mice~150 mm³Not explicitly stated, but significant reduction shown in graphp = 0.0081 (vs. KLH control)[3]
IYIY-DNP in DNP-immunized mice (4T1 tumors)Not explicitly stated, but 45% suppression reported45%p < 0.05 (vs. saline control)[3]

Table 2: Clinical Trial Dosing for DNP-Modified Autologous Tumor Cell Vaccine (Non-Small Cell Lung Cancer)

ParameterDetailsReference
Cell Type Autologous NSCLC cells[4]
Modification DNP-modified
Vaccine Doses Tested 5 x 10⁵ cells, 2.5 x 10⁶ cells, 5 x 10⁶ cells
Adjuvant Bacillus of Calmette and Guérin (BCG)
Treatment Schedule Initial dose without BCG, followed by weekly doses with BCG for 6 weeks, and a 6-month booster.

Experimental Protocols

Protocol 1: Conjugation of this compound to Tumor Cells for Vaccine Preparation

This protocol describes a general method for modifying the surface of tumor cells with this compound. Optimization may be required for different cell types.

Materials:

  • This compound

  • Tumor cells (e.g., B16 melanoma, 4T1 breast cancer)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Trypan blue solution

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture tumor cells to the desired confluence.

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

    • Wash the cells three times with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cells in PBS at a concentration of 1 x 10⁷ cells/mL.

  • Activation of this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • In a separate microcentrifuge tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in cold PBS.

    • To activate the this compound, mix the this compound stock solution with the EDC/NHS solution at a molar ratio of approximately 1:2:2 (DNP:EDC:NHS). For example, for 1 µmol of this compound, use 2 µmol of EDC and 2 µmol of NHS.

    • Incubate the activation mixture at room temperature for 15-30 minutes in the dark.

  • Conjugation to Tumor Cells:

    • Add the activated this compound solution to the tumor cell suspension. The final concentration of the DNP reagent should be optimized, but a starting point could be in the range of 100-500 µM.

    • Gently mix the cell suspension and incubate for 1-2 hours at room temperature or 4°C with gentle rotation.

    • To quench the reaction, add cell culture medium containing FBS. The primary amines in the serum proteins will react with any remaining activated this compound.

  • Washing and Cell Viability Assessment:

    • Wash the DNP-modified cells three times with cold PBS to remove any unreacted DNP reagent.

    • After the final wash, resuspend the cells in an appropriate buffer for your downstream application (e.g., PBS for in vitro assays or sterile saline for in vivo injection).

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Confirmation of DNP Modification (Optional):

    • DNP modification can be confirmed by flow cytometry using a fluorescently labeled anti-DNP antibody.

Protocol 2: In Vivo Murine Tumor Model for Evaluating DNP-Modified Cancer Vaccine Efficacy

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a DNP-modified tumor cell vaccine in a syngeneic mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for B16 melanoma, BALB/c for 4T1)

  • DNP-modified tumor cells (prepared as in Protocol 1)

  • Unmodified tumor cells (for control groups)

  • Adjuvant (e.g., CpG oligodeoxynucleotides, BCG)

  • Sterile saline or PBS for injection

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Immunization Schedule:

    • Divide mice into experimental groups (e.g., PBS control, unmodified tumor cell vaccine, DNP-modified tumor cell vaccine).

    • On day 0, immunize the mice subcutaneously on the flank opposite to where the tumor will be challenged. A typical immunization dose is 1 x 10⁶ modified or unmodified tumor cells in 100 µL of sterile saline, often mixed with an adjuvant.

    • Booster immunizations can be given, for example, on days 7 and 14.

  • Tumor Challenge:

    • On a day determined by your experimental design (e.g., day 21, one week after the final booster), challenge the mice with a subcutaneous injection of live, unmodified tumor cells on the opposite flank. The number of cells will depend on the tumor model (e.g., 1 x 10⁵ B16 melanoma cells).

  • Tumor Growth Monitoring:

    • Starting from when tumors become palpable (typically 5-7 days post-challenge), measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the health of the mice regularly.

  • Endpoint and Data Analysis:

    • The experiment can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

    • Plot the mean tumor volume for each group over time.

    • At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes, or T-cell recall assays).

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any differences in tumor growth between the groups.

Visualizations

Signaling Pathway of DNP-Haptenated Cancer Vaccine

DNP_Cancer_Vaccine_Pathway cluster_modification Cell Modification cluster_immune_response Immune Response TumorCell Tumor Cell DNP_TumorCell DNP-Modified Tumor Cell TumorCell->DNP_TumorCell DNP_PEG4 This compound DNP_PEG4->DNP_TumorCell Conjugation Apoptotic_DNP_Cell Apoptotic DNP- Modified Tumor Cell DNP_TumorCell->Apoptotic_DNP_Cell Vaccination & Immune Recognition APC Antigen Presenting Cell (e.g., Dendritic Cell) MHC_Peptide MHC Class I + DNP-Modified Peptide APC->MHC_Peptide Antigen Processing & Presentation T_Cell Naive T-Cell CTL Cytotoxic T-Lymphocyte (CTL) T_Cell->CTL Differentiation CTL->TumorCell Tumor Cell Killing Apoptotic_DNP_Cell->APC Phagocytosis MHC_Peptide->T_Cell Activation Experimental_Workflow cluster_prep Vaccine Preparation cluster_eval In Vivo Evaluation Harvest 1. Harvest and Wash Tumor Cells Activate 2. Activate this compound with EDC/NHS Conjugate 3. Conjugate to Tumor Cells Activate->Conjugate Wash 4. Wash and Resuspend DNP-Modified Cells Conjugate->Wash Immunize 5. Immunize Mice with DNP-Modified Cell Vaccine Wash->Immunize Challenge 6. Challenge with Live Tumor Cells Immunize->Challenge Monitor 7. Monitor Tumor Growth Challenge->Monitor Analyze 8. Endpoint Analysis (e.g., Tumor Volume, T-cell response) Monitor->Analyze DNP_PEG4_Components DNP_PEG4_Acid This compound DNP DNP Moiety DNP_PEG4_Acid->DNP Function: Immunogenicity (Hapten) PEG4 PEG4 Linker DNP_PEG4_Acid->PEG4 Function: Solubility & Spacing Acid Carboxylic Acid DNP_PEG4_Acid->Acid Function: Conjugation to Amines

References

Application Notes and Protocols for DNP-PEG4-acid in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG4-acid is a versatile heterobifunctional linker molecule integral to the development of sensitive and specific diagnostic probes. This compound features a 2,4-dinitrophenyl (DNP) group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a highly immunogenic hapten, readily recognized by anti-DNP antibodies with high affinity and specificity. The PEG spacer enhances aqueous solubility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, antibodies, or other biomolecules through the formation of a stable amide bond. These characteristics make this compound an excellent building block for creating customized probes for a variety of immunoassay platforms.

Chemical Properties and Structure

PropertyValueReference
Molecular Formula C₁₇H₂₅N₃O₁₀[1]
Molecular Weight 431.40 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO, DMF[1]
Purity Typically >95%

Key Features & Benefits

  • High-Affinity Recognition: The DNP hapten is strongly and specifically recognized by anti-DNP monoclonal antibodies, providing a robust detection system.

  • Enhanced Water Solubility: The hydrophilic PEG4 spacer significantly improves the water solubility of the molecule and its conjugates, preventing aggregation and improving performance in aqueous buffers.[1]

  • Versatile Conjugation: The terminal carboxylic acid can be activated to react with primary amines, enabling the labeling of a wide range of biomolecules.

  • Biotin-Free Systems: DNP-based detection offers an excellent alternative to biotin-streptavidin systems, avoiding potential endogenous biotin interference.[2]

Quantitative Data Summary

The performance of DNP-based probes is contingent on the high affinity of the DNP-anti-DNP antibody interaction and the sensitivity of the chosen detection method.

ParameterTypical Value RangeAssay TypeNotesReference
Binding Affinity (Kd) 10⁻⁷ to 10⁻⁹ MVariesThe affinity of anti-DNP antibodies can vary, with high-affinity clones being readily available.
Detection Limit As low as 10 fmolCompetitive ELISAThis high sensitivity was achieved using a fluorogenic substrate.
Detection Limit Picogram to nanogram per milliliterELISAThe detection limit is dependent on the specific ELISA format and reagents used.
Optimal Probe Concentration 1:100 to 1:1000 dilutionImmunofluorescenceThis is a general starting range and requires empirical optimization.
Probe Concentration 0.015 ng/mL to 10 ng/mLFlow CytometryThe optimal concentration depends on the cell type and expression level of the target.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein/Antibody

This protocol describes the two-step carbodiimide-mediated conjugation of this compound to a primary amine-containing molecule, such as a protein or antibody, using EDC and NHS.

Materials:

  • This compound

  • Protein/Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Ensure the protein/antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound stock solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein/Antibody:

    • Add the activated DNP-PEG4-NHS ester solution to the protein/antibody solution in Coupling Buffer.

    • A 10 to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound and reaction byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 360 nm (for DNP concentration).

Protocol 2: Competitive ELISA for Hapten Detection

This protocol outlines a competitive ELISA for the quantification of a free hapten in a sample using a DNP-labeled competitor.

Materials:

  • DNP-labeled competitor hapten (prepared as in Protocol 1, where the "protein" is the hapten of interest conjugated to a carrier protein like BSA)

  • Anti-DNP antibody

  • Sample containing the unknown amount of free hapten

  • Standard solutions of the free hapten

  • ELISA microplate

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated secondary antibody (e.g., anti-species IgG-HRP that recognizes the anti-DNP antibody)

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the DNP-labeled competitor hapten in Coating Buffer to an optimal concentration (typically 1-10 µg/mL, to be determined by checkerboard titration).

    • Add 100 µL of the diluted DNP-competitor to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the standard hapten and the unknown samples.

    • In a separate plate or tubes, pre-incubate the anti-DNP antibody (at a predetermined optimal dilution) with the standard dilutions and unknown samples for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3-5 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the free hapten in the sample.

Protocol 3: Indirect Immunofluorescence for Cell Staining

This protocol describes the use of a DNP-labeled secondary antibody for the detection of a primary antibody in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or chamber slides

  • Primary antibody specific for the target antigen

  • DNP-labeled secondary antibody (conjugated as in Protocol 1)

  • Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Wash Buffer (PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash 3 times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash 3 times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary and DNP-Secondary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash 3 times with PBS.

    • Dilute the DNP-labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the DNP-labeled secondary antibody for 1 hour at room temperature.

    • Wash 3 times with PBS.

  • Detection with Anti-DNP-Fluorophore:

    • Dilute the fluorophore-conjugated anti-DNP antibody in Blocking Buffer.

    • Incubate the cells with the anti-DNP-fluorophore for 1 hour at room temperature in the dark.

    • Wash 3 times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Flow Cytometry for Cell Surface Staining

This protocol describes the use of a DNP-labeled primary antibody for the detection of a cell surface antigen, followed by staining with a fluorescent anti-DNP antibody.

Materials:

  • Cell suspension (1 x 10⁶ cells per sample)

  • DNP-labeled primary antibody specific for a cell surface antigen (conjugated as in Protocol 1)

  • Fluorophore-conjugated anti-DNP antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc block (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold Flow Cytometry Staining Buffer.

    • Resuspend the cells to a concentration of 1 x 10⁷ cells/mL.

  • Fc Blocking (Optional):

    • If your cells express Fc receptors, incubate them with an Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Primary Antibody Staining:

    • Add the DNP-labeled primary antibody at its predetermined optimal concentration to 100 µL of the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant.

  • Secondary Antibody Staining:

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the optimal concentration of the fluorophore-conjugated anti-DNP antibody.

    • Incubate for 30 minutes on ice in the dark.

  • Final Wash and Acquisition:

    • Wash the cells twice as in step 4.

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer.

Visualizations

G cluster_reagents Reagents cluster_process Conjugation Workflow DNP_PEG4_acid This compound Activation Activation (Carbodiimide Chemistry) DNP_PEG4_acid->Activation Protein_NH2 Protein-NH2 Conjugation Conjugation (Amide Bond Formation) Protein_NH2->Conjugation EDC_NHS EDC / NHS EDC_NHS->Activation Activation->Conjugation Activated DNP-PEG4-NHS Purification Purification (Size Exclusion) Conjugation->Purification Crude Conjugate DNP_Probe DNP-labeled Probe Purification->DNP_Probe

Caption: Workflow for this compound Probe Conjugation.

G cluster_plate ELISA Plate Well cluster_solution Sample/Standard Solution cluster_detection Detection Coated_Antigen DNP-Competitor Coated on Plate Secondary_Ab HRP-conjugated Secondary Ab Coated_Antigen->Secondary_Ab Binds to Anti-DNP Ab Free_Hapten Free Hapten (Analyte) Anti_DNP_Ab Anti-DNP Antibody Free_Hapten->Anti_DNP_Ab Binds in Solution Anti_DNP_Ab->Coated_Antigen Binds to Plate (if not bound to free hapten) Substrate TMB Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: Principle of Competitive ELISA for Hapten Detection.

G cluster_cell Target Cell cluster_staining Staining Steps cluster_analysis Analysis Cell Cell with Surface Antigen Secondary_Ab Fluorophore-conjugated Anti-DNP Antibody Cell->Secondary_Ab Binds to DNP Primary_Ab DNP-labeled Primary Antibody Primary_Ab->Cell Binds to Antigen Flow_Cytometer Flow Cytometer (Laser Excitation) Secondary_Ab->Flow_Cytometer Fluorescence_Signal Fluorescence Signal (Detection) Flow_Cytometer->Fluorescence_Signal

Caption: Workflow for Flow Cytometry using a DNP-labeled Probe.

References

Application Notes and Protocols for Creating DNP-PEG4-Acid Labeled Peptides for Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrophenyl (DNP) labeled peptides are valuable reagents in various biological screening assays, including enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization (FP) assays. The DNP group serves as a versatile hapten for antibody recognition or as an efficient quencher for fluorescent probes. The incorporation of a polyethylene glycol (PEG) linker, such as PEG4, enhances the water solubility of the labeled peptide, which is often beneficial in aqueous assay buffers.[1] This document provides detailed protocols for the synthesis of DNP-PEG4-acid labeled peptides and their application in screening assays.

This compound contains a terminal carboxylic acid group that can be readily conjugated to primary amines, such as the N-terminal amine or the side chain of a lysine residue in a peptide, through a stable amide bond.[1] This is typically achieved using carbodiimide chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]

Following the labeling reaction, the DNP-PEG4-peptide conjugate is purified to remove unreacted reagents and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[4] The purified DNP-labeled peptide can then be utilized in various screening formats to investigate molecular interactions.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
This compoundAAT Bioquest2022
Peptide with a primary amineCustom Synthesis-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-Hydroxysulfosuccinimide (sulfo-NHS)Thermo Fisher Scientific24510
Dimethylformamide (DMF), anhydrousSigma-Aldrich227056
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
0.1 M MES buffer, pH 6.0VWR97062-432
Acetonitrile (ACN), HPLC gradeFisher ScientificA998
Trifluoroacetic acid (TFA), HPLC gradeSigma-Aldrich302031
C18 RP-HPLC ColumnWaters186004825
LyophilizerLabconco7750020
96-well microplate, non-bindingCorning3600
Anti-DNP antibodyBio-RadAbD19608
HRP-conjugated secondary antibodyJackson ImmunoResearch111-035-003
TMB SubstrateSeraCare5120-0076
Stop Solution (e.g., 1 M H₂SO₄)Fisher ScientificSA818-1
Plate readerMolecular DevicesSpectraMax M5

Experimental Protocols

I. Peptide Labeling with this compound

This protocol describes the conjugation of this compound to a peptide containing a primary amine (N-terminus or lysine side chain) using EDC/sulfo-NHS chemistry.

1. Reagent Preparation:

  • Peptide Stock Solution: Prepare a 10 mM stock solution of the peptide in anhydrous DMF.

  • This compound Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMF.

  • EDC Stock Solution: Prepare a 100 mM stock solution of EDC in 0.1 M MES buffer, pH 6.0. Prepare this solution immediately before use as EDC is moisture sensitive.

  • Sulfo-NHS Stock Solution: Prepare a 200 mM stock solution of sulfo-NHS in 0.1 M MES buffer, pH 6.0. Prepare this solution immediately before use.

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

ReagentVolume (µL) for 1 mg peptide (MW ~1500 Da)Final Concentration (approx.)
Peptide (10 mM in DMF)66.71 mM
This compound (50 mM in DMF)305 mM (5-fold molar excess)
0.1 M MES buffer, pH 6.0183.3-
Sulfo-NHS (200 mM in MES)2510 mM (10-fold molar excess)
EDC (100 mM in MES)5010 mM (10-fold molar excess)
DIPEA5To raise pH to ~7.5-8.0
Total Volume 360
  • Vortex the reaction mixture gently and incubate at room temperature for 2 hours with gentle agitation.

  • To quench the reaction, add 20 µL of 1 M Tris-HCl, pH 8.0, and incubate for an additional 15 minutes.

Workflow for this compound Peptide Labeling

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction Peptide Peptide Stock Mix Combine Peptide, This compound, Buffers Peptide->Mix DNP_PEG This compound Stock DNP_PEG->Mix EDC EDC Stock Activate Add EDC/sulfo-NHS to activate carboxylic acid EDC->Activate sNHS sulfo-NHS Stock sNHS->Activate Mix->Activate Couple Incubate for 2 hours at room temperature Activate->Couple Quench Quench reaction with Tris buffer Couple->Quench

Caption: Workflow of peptide labeling with this compound.

II. Purification of DNP-PEG4-labeled Peptide by RP-HPLC

The DNP-labeled peptide is purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC). The addition of the DNP-PEG4 moiety will increase the hydrophobicity of the peptide, leading to a longer retention time on the C18 column compared to the unlabeled peptide.

1. Sample Preparation:

  • Acidify the quenched reaction mixture with 20 µL of 10% TFA in water.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm and 360 nm (for DNP group)

  • Gradient:

Time (min)% Mobile Phase B
05
55
3565
4095
4595
505
605
  • Collect fractions corresponding to the major peak that absorbs at both 220 nm and 360 nm.

3. Post-Purification Processing:

  • Confirm the identity of the collected fractions by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified DNP-PEG4-labeled peptide as a powder.

  • Store the lyophilized peptide at -20°C or below.

Workflow for Purification of DNP-labeled Peptide

G cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Lyophilization Acidify Acidify Reaction Mixture Centrifuge Centrifuge Acidify->Centrifuge Filter Filter Centrifuge->Filter Inject Inject onto C18 Column Filter->Inject Elute Elute with ACN/TFA Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Confirm by Mass Spec Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Caption: Workflow for the purification of DNP-labeled peptides.

III. Screening Assay using DNP-PEG4-labeled Peptides: Competitive ELISA

This protocol describes a competitive ELISA to screen for compounds that inhibit the binding of the DNP-labeled peptide to an anti-DNP antibody.

1. Plate Coating:

  • Dilute the anti-DNP antibody to 2 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.6).

  • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20, PBST).

2. Blocking:

  • Add 200 µL of blocking buffer (PBST with 1% BSA) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

3. Competition Reaction:

  • Prepare a solution of the DNP-PEG4-labeled peptide at a concentration of 2x the EC₅₀ value (determined from a prior titration experiment) in assay buffer (PBST with 0.1% BSA).

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a separate plate or in the coated plate, mix 50 µL of the DNP-PEG4-labeled peptide solution with 50 µL of the test compound dilutions.

  • Incubate for 30 minutes at room temperature.

  • Transfer 100 µL of the mixture to the antibody-coated and blocked plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-peptide antibody if the peptide has another tag, or an HRP-conjugated anti-DNP antibody if the primary antibody is not directly conjugated) diluted in assay buffer to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

Principle of Competitive ELISA for Screening

G cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor Ab1 Anti-DNP Ab DNP1 DNP-Peptide Ab1->DNP1 Binds Signal1 High Signal DNP1->Signal1 Ab2 Anti-DNP Ab DNP2 DNP-Peptide Ab2->DNP2 Blocked Signal2 Low Signal DNP2->Signal2 Inhibitor Inhibitor Inhibitor->Ab2 Binds

Caption: Principle of the competitive ELISA screening assay.

Data Presentation

The results of the competitive ELISA can be presented by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the signal, can then be determined from the resulting dose-response curve.

CompoundIC₅₀ (µM)
Control Compound 11.5
Test Compound A10.2
Test Compound B0.8
Test Compound C> 100

Conclusion

This application note provides a comprehensive set of protocols for the creation of this compound labeled peptides and their subsequent use in a competitive ELISA screening assay. The detailed methodologies for peptide labeling, purification, and the screening assay itself are designed to be readily implemented in a research or drug discovery setting. The use of this compound offers the advantages of improved water solubility and a versatile handle for detection, making it a valuable tool for the development of robust and sensitive screening assays.

References

Application Notes and Protocols for DNP-PEG4-Acid in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG4-acid is a versatile bifunctional molecule increasingly utilized in bioconjugation and the development of targeted molecular probes. Comprising a dinitrophenyl (DNP) hapten, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, this reagent offers a strategic tool for creating sophisticated probes for in vivo imaging. The DNP group serves as a high-affinity binding site for anti-DNP antibodies, which can be labeled with a variety of imaging agents. The PEG linker enhances aqueous solubility and biocompatibility, while the carboxylic acid enables covalent conjugation to amine-containing biomolecules such as antibodies, proteins, or nanoparticles.[1][2][3]

This document provides detailed application notes and protocols for the conceptual use of this compound in developing targeted probes for in vivo fluorescence imaging. Given the current literature, this compound is primarily a building block; therefore, these notes focus on a proposed "pre-targeting" imaging strategy. This advanced imaging technique separates the targeting and imaging steps to improve signal-to-noise ratios and reduce background signal from non-targeted imaging agents.

Principle of DNP-Based Pre-Targeting for In Vivo Imaging

The pre-targeting strategy involves two key steps. First, a bispecific antibody, engineered to recognize both a target antigen on the cell surface and the DNP hapten, is administered to the subject. This antibody is allowed to accumulate at the target site and clear from circulation. In the second step, a small, DNP-labeled imaging agent (e.g., a DNP-PEG4-fluorophore conjugate) is administered. This imaging agent rapidly distributes throughout the body and is captured by the DNP-binding arm of the bispecific antibody already localized at the target, leading to a highly specific and amplified imaging signal.

Application: In Vivo Imaging of HER2-Positive Tumors

This hypothetical application focuses on the in vivo imaging of human epidermal growth factor receptor 2 (HER2)-positive tumors, which are overexpressed in certain types of breast and gastric cancers.

Signaling Pathway: HER2 Signaling

HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, leading to cell proliferation, survival, and differentiation. Visualizing the location and density of HER2 receptors in vivo can provide valuable diagnostic and prognostic information.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified HER2 Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of a DNP-PEG4-Fluorophore Imaging Probe

This protocol describes the conjugation of this compound to an amine-functionalized near-infrared (NIR) fluorophore using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-functionalized NIR fluorophore (e.g., Alexa Fluor 750-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMF to a final concentration of 10 mg/mL.

    • Dissolve the amine-functionalized NIR fluorophore in Coupling Buffer to a final concentration of 5 mg/mL.

    • Prepare fresh solutions of EDC (20 mg/mL) and Sulfo-NHS (20 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 100 µL of the this compound solution with 200 µL of Activation Buffer.

    • Add 20 µL of the EDC solution and 20 µL of the Sulfo-NHS solution to the this compound mixture.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to Fluorophore:

    • Add the activated this compound solution to the amine-functionalized NIR fluorophore solution.

    • Incubate for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching of Reaction:

    • Add 50 µL of Quenching Buffer to the reaction mixture.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the DNP-PEG4-fluorophore conjugate from unreacted components using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified conjugate, identified by its characteristic fluorescence.

  • Characterization:

    • Confirm the successful conjugation and determine the concentration of the probe using UV-Vis spectrophotometry.

Synthesis_Workflow DNP_PEG4_Acid This compound Activation Activation (15 min, RT) DNP_PEG4_Acid->Activation EDC_NHS EDC / Sulfo-NHS in Activation Buffer EDC_NHS->Activation Activated_DNP Activated DNP-PEG4-NHS Ester Activation->Activated_DNP Conjugation Conjugation (2 hr, RT, dark) Activated_DNP->Conjugation Fluorophore Amine-NIR Fluorophore in Coupling Buffer Fluorophore->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Quenching Quenching (15 min, RT) Crude_Product->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Final_Product Purified DNP-PEG4-Fluorophore Purification->Final_Product Imaging_Workflow Start Start: HER2+ Xenograft Mouse Model Inject_BsAb Inject Anti-HER2 x Anti-DNP Bispecific Antibody (IV) Start->Inject_BsAb Incubate_24_48h Incubate 24-48h (Antibody Accumulation & Clearance) Inject_BsAb->Incubate_24_48h Inject_Probe Inject DNP-PEG4-Fluorophore Probe (IV) Incubate_24_48h->Inject_Probe InVivo_Imaging In Vivo Fluorescence Imaging (1, 4, 8, 24h post-injection) Inject_Probe->InVivo_Imaging Euthanasia Euthanasia InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging (Tumor & Major Organs) Euthanasia->ExVivo_Imaging Data_Analysis Data Analysis: Quantification & Ratios ExVivo_Imaging->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: DNP-PEG4-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Question: Why is my this compound conjugation yield consistently low?

Answer: Low conjugation yield is a frequent issue that can stem from several factors related to the reaction conditions and reagents. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal pH: The pH of the reaction is critical. The activation of this compound with EDC and NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the primary amine requires a pH of 7.2-8.5.[1][2] At lower pH, the amine on your target molecule will be protonated and less nucleophilic, and at higher pH, the NHS ester is prone to rapid hydrolysis.[3]

  • Incompatible Buffer: The presence of primary amines in your buffer, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound, significantly reducing your yield.[1][3]

  • Reagent Instability: Both EDC and NHS are moisture-sensitive. If the reagents have been improperly stored or handled, they may be inactive. Similarly, the activated NHS ester of this compound has a limited half-life in aqueous solutions.

  • Low Reactant Concentration: Low concentrations of your amine-containing molecule can lead to inefficient conjugation, as the competing hydrolysis of the NHS ester becomes more pronounced.

Troubleshooting Steps:

  • Verify and Optimize pH: Use a calibrated pH meter to check the pH of your buffers. For the two-step protocol, use an acidic buffer like MES for the activation step and a buffer like PBS or HEPES for the amine coupling step.

  • Buffer Exchange: If your protein or molecule of interest is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column into an appropriate amine-free buffer before starting the conjugation.

  • Use Fresh Reagents: Prepare EDC and NHS solutions immediately before use. Allow the powdered reagents to equilibrate to room temperature before opening the vials to prevent condensation.

  • Increase Reactant Concentrations: If possible, increase the concentration of your target molecule, aiming for at least 2 mg/mL for proteins. You can also increase the molar excess of this compound and the coupling reagents.

Question: I'm observing precipitation in my reaction mixture. What could be the cause?

Answer: Precipitation during the conjugation reaction can be due to either the aggregation of your target molecule (especially proteins) or the coupling reagents themselves.

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to become unstable and aggregate.

  • High EDC Concentration: Using a very large excess of EDC can sometimes lead to the precipitation of your molecule.

  • Poor Solubility of this compound: While this compound is designed for better water solubility compared to other DNP linkers, it may still require an organic co-solvent for initial solubilization.

Troubleshooting Steps:

  • Confirm Protein Stability: Ensure your protein is soluble and stable in the chosen reaction buffers at the desired concentration.

  • Optimize EDC Concentration: If you are using a large excess of EDC, try reducing the molar ratio.

  • Properly Dissolve this compound: Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound conjugation?

A1: For the two-step EDC/NHS conjugation, two different buffers are recommended. For the activation of the carboxylic acid, a non-amine, non-carboxylate buffer with a pH between 4.5 and 6.0, such as 2-(N-morpholino)ethanesulfonic acid (MES), is ideal. For the subsequent coupling to the amine, a buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS), HEPES, or borate buffer, should be used.

Q2: How should I store this compound and the coupling reagents?

A2: this compound, EDC, and NHS are all sensitive to moisture. They should be stored at -20°C in a desiccator. Before use, allow the vials to warm to room temperature before opening to prevent water condensation on the cold powder.

Q3: Can I use a one-step conjugation protocol?

A3: While a one-step protocol where all reactants are mixed together is possible, a two-step protocol is generally recommended. The two-step method, where the this compound is first activated with EDC/NHS before the addition of the amine-containing molecule, allows for better control over the reaction and can minimize unwanted side reactions, such as the polymerization of molecules that contain both carboxyl and amine groups.

Q4: What molar excess of this compound should I use?

A4: A molar excess of this compound over the amine-containing molecule is typically recommended to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess. However, the optimal ratio may need to be determined empirically for your specific application.

Q5: How can I quench the reaction?

A5: To stop the conjugation reaction and block any unreacted NHS esters, you can add a small molecule containing a primary amine. Common quenching agents include Tris, glycine, or ethanolamine.

Data Presentation

Table 1: Recommended pH and Buffers for Two-Step EDC/NHS Conjugation

StepProcessOptimal pH RangeRecommended BuffersBuffers to Avoid
1Carboxylic Acid Activation4.5 - 6.0MESBuffers with primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate)
2Amine Coupling7.2 - 8.5PBS, HEPES, BorateBuffers with primary amines (e.g., Tris, Glycine)

Table 2: Typical Reaction Conditions for NHS Ester Coupling

ParameterConditionRationale
TemperatureRoom Temperature or 4°CRoom temperature offers faster kinetics, while 4°C minimizes hydrolysis of the NHS ester but requires longer incubation.
Incubation Time0.5 - 4 hours at RT, or overnight at 4°CThe duration depends on the temperature and the reactivity of the amine.
Molar Excess of Reagents5-20x this compound to amineA molar excess helps to drive the reaction towards product formation.
Protein Concentration≥ 2 mg/mLHigher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.

Experimental Protocols

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to warm to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

    • Immediately before use, prepare solutions of EDC and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Add the activated DNP-PEG4-NHS ester solution to your protein solution in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

G Two-Step EDC/NHS Conjugation Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Quenching & Purification A This compound C Activated DNP-PEG4-NHS Ester A->C 15-30 min @ RT B EDC + NHS in MES Buffer (pH 4.5-6.0) B->C E DNP-PEG4-Conjugate C->E D Amine-containing Molecule (e.g., Protein) in PBS (pH 7.2-8.5) D->E 2h @ RT or Overnight @ 4°C F Add Quenching Buffer (e.g., Tris) E->F G Purification (e.g., Desalting Column) F->G H Purified DNP-PEG4-Conjugate G->H

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

G Troubleshooting Low Conjugation Efficiency cluster_causes Potential Causes cluster_solutions Solutions A Low Conjugation Yield B Incorrect pH A->B C Amine-containing Buffer (e.g., Tris) A->C D Degraded Reagents (EDC/NHS) A->D E Low Reactant Concentration A->E F Verify pH: Activation: 4.5-6.0 Coupling: 7.2-8.5 B->F G Buffer Exchange to Amine-free Buffer (PBS/HEPES) C->G H Use Freshly Prepared Reagent Solutions D->H I Increase Protein and/or This compound Concentration E->I

References

Technical Support Center: Troubleshooting Low Yield in DNP-PEG4-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for reactions involving DNP-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for coupling this compound to a primary amine?

This compound has a terminal carboxylic acid that can be coupled to primary amines (e.g., on a protein or other molecule) to form a stable amide bond.[1][2] This reaction typically requires the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3]

The process occurs in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[3]

  • Formation of the Amide Bond: This intermediate can then react with a primary amine to form an amide bond. To improve efficiency and reduce side reactions in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine.

Alternatively, a pre-activated DNP-PEG4-NHS ester can be used, which reacts directly with primary amines.

Q2: What are the recommended storage and handling conditions for this compound and its NHS ester?

This compound and its derivatives should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation. The NHS ester form is particularly sensitive to moisture. Before use, it is crucial to allow the reagent vial to equilibrate to room temperature before opening to avoid moisture condensation. For ease of handling, especially for low-melting solids, it is recommended to prepare a stock solution in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

Q3: Which buffers should be used for the conjugation reaction?

The choice of buffer is critical for a successful conjugation.

  • For the EDC/NHS activation step , a buffer with a pH between 4.7 and 6.0, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), is recommended to efficiently form the NHS ester intermediate.

  • For the coupling of the activated NHS ester to the amine , a buffer with a pH between 7.2 and 8.5 is ideal. Common choices include phosphate-buffered saline (PBS) at pH 7.2-7.5 or sodium borate buffer at pH 8.5.

Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the activated this compound, leading to significantly lower yields.

Q4: How can I purify the final DNP-PEGylated product?

Purification is necessary to remove unreacted reagents, byproducts (like hydrolyzed NHS), and unconjugated starting materials. The most common purification techniques for PEGylated molecules are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method is very effective at separating the larger PEGylated product from smaller molecules like excess this compound and EDC/NHS byproducts.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and allowing for separation from the unmodified protein.

  • Reverse Phase Chromatography (RP-HPLC): This method separates based on hydrophobicity and can be used for the purification of PEGylated peptides and small proteins.

  • Dialysis or Diafiltration: These methods are also effective for removing small molecule impurities from larger PEGylated proteins.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Product

Low yield is a common issue in bioconjugation reactions. The following sections break down potential causes and solutions.

Issue 1: Suboptimal Reaction Conditions

The efficiency of the coupling reaction is highly dependent on several parameters.

  • Incorrect pH: The pH of the reaction buffer is one of the most critical factors. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.7-6.0), while the subsequent reaction with the primary amine is favored at a slightly basic pH (7.2-8.5). Running the entire reaction at a non-optimal pH can significantly reduce the yield.

  • Hydrolysis of the Activated Ester: The activated NHS ester is susceptible to hydrolysis, a competing reaction that converts the active ester back to the carboxylic acid. The rate of hydrolysis increases significantly with higher pH. This means there is a trade-off between the desired amidation reaction and the undesired hydrolysis.

pHHalf-life of NHS Ester HydrolysisAmidation Reaction Half-time (t½)Final Amide Yield (Porphyrin-PEG model)
8.0190 - 210 min25 - 80 min~80-87%
8.5130 - 180 min10 - 20 min~85-92%
9.0110 - 125 min5 - 10 min~85-92%

Data adapted from a study on porphyrin-NHS esters, which serves as a useful model for understanding the kinetics.

  • Inappropriate Molar Ratios: Using an insufficient amount of the coupling reagents (EDC/NHS) or the this compound itself will lead to incomplete conversion. It is generally recommended to use a molar excess of the reagents relative to the molecule being modified.

Reagent ComponentRecommended Molar Ratio Range (Reagent:Acid)Typical Molar Ratio
EDC1.2:1 to 10:12:1 to 5:1
NHS1:1 to 5:11.2:1 to 2:1

Data is based on typical bioconjugation protocols.

Issue 2: Reagent Quality and Handling

The quality and proper handling of reagents are paramount for a successful reaction.

  • Degraded this compound or EDC/NHS: this compound and especially EDC and NHS are sensitive to moisture. If not stored correctly, they can degrade, leading to a loss of reactivity. Always use fresh, high-quality reagents and handle them in a dry environment.

  • Contaminated Buffers or Solvents: The presence of primary amines in your buffers will quench the reaction. Ensure all buffers are freshly prepared and free of contaminants. If using an organic solvent like DMSO or DMF to dissolve the reagents, ensure it is anhydrous.

Issue 3: Issues with the Starting Materials

The properties of the molecule to be conjugated can also affect the reaction outcome.

  • Low Concentration of Reactants: The reaction rate is dependent on the concentration of the reactants. If your protein or other target molecule is too dilute, the reaction may be very slow, allowing hydrolysis of the activated ester to dominate.

  • Inaccessibility of Amine Groups: The primary amine groups on your target molecule may be sterically hindered or buried within the molecule's structure, making them inaccessible to the activated this compound.

Issue 4: Inefficient Purification

A significant loss of product can occur during the purification step.

  • Inappropriate Purification Method: The chosen purification method may not be suitable for your specific product, leading to poor separation and recovery.

  • Product Adsorption or Aggregation: The PEGylated product may adsorb to chromatography columns or surfaces, or it may aggregate and precipitate out of solution, especially if the purification buffers are not optimized.

Visualized Workflows and Logic

Below are diagrams to help visualize the experimental process and troubleshooting logic.

G General Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagents - this compound in anhydrous DMSO - EDC/NHS in activation buffer - Target molecule in coupling buffer activation Activation Step - Mix this compound, EDC, and NHS - Incubate for 15-30 min at RT prep_reagents->activation prep_buffers Prepare Buffers - Activation Buffer (pH 4.7-6.0) - Coupling Buffer (pH 7.2-8.5, amine-free) prep_buffers->activation conjugation Conjugation Step - Add activated mixture to target molecule - Incubate for 1-2 hours at RT or overnight at 4°C activation->conjugation quenching Quench Reaction (Optional) - Add Tris or glycine to consume excess reagent conjugation->quenching purify Purify Conjugate - Size Exclusion Chromatography (SEC) - or Dialysis quenching->purify analyze Analyze Product - SDS-PAGE, Mass Spectrometry, HPLC purify->analyze

Caption: A typical experimental workflow for the two-step EDC/NHS conjugation of this compound.

G Competing Reaction Pathways dnp_acid DNP-PEG4-COOH activated_intermediate Activated O-Acylisourea (Unstable) dnp_acid->activated_intermediate + EDC activated_nhs Activated NHS Ester (More Stable) activated_intermediate->activated_nhs + NHS desired_product Desired Product (DNP-PEG4-NH-Target) activated_nhs->desired_product + Target-NH2 (Desired Reaction, pH 7.2-8.5) hydrolyzed_product Hydrolyzed Product (DNP-PEG4-COOH) activated_nhs->hydrolyzed_product + H2O (Competing Hydrolysis, rate increases with pH) target_amine Target-NH2 target_amine->desired_product G Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Reagents fresh & stored correctly? start->check_reagents check_buffers Buffers amine-free & correct pH? check_reagents->check_buffers Yes solution_reagents Solution: Use fresh, anhydrous reagents. check_reagents->solution_reagents No check_ratios Molar ratios of EDC/NHS/DNP-acid correct? check_buffers->check_ratios Yes solution_buffers Solution: Remake buffers, verify pH. check_buffers->solution_buffers No check_conditions Reaction time & temp optimized? check_ratios->check_conditions Yes solution_ratios Solution: Increase molar excess of reagents. check_ratios->solution_ratios No check_purification Purification method appropriate? check_conditions->check_purification Yes solution_conditions Solution: Optimize incubation time and temperature. check_conditions->solution_conditions No solution_purification Solution: Optimize purification protocol, check for losses. check_purification->solution_purification No

References

Technical Support Center: DNP-PEG4-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with DNP-PEG4-acid in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of a quenching agent in a this compound conjugation reaction?

A1: In a typical bioconjugation reaction, the terminal carboxylic acid of this compound is activated (e.g., using EDC and NHS) to form a highly reactive NHS ester. This ester then couples with primary amines on the target molecule. A quenching agent is a small molecule with a primary amine, such as Tris or glycine, that is added to the reaction mixture after the desired conjugation time has elapsed. Its purpose is to react with and thus deactivate any remaining unreacted NHS esters.[1][2] This prevents the unreacted this compound from labeling other molecules in subsequent steps or during purification.

Q2: Why is it important to quench the reaction?

A2: Quenching is a critical step for several reasons:

  • Reaction Control: It provides a definitive stop point for the conjugation reaction, ensuring reproducibility.

  • Preventing Non-Specific Labeling: It prevents the labeling of other primary amine-containing molecules or surfaces that the conjugate might come into contact with during purification or downstream applications.

  • Improving Purity: By deactivating the reactive species, it simplifies the purification process of the final conjugate.

Q3: What are the recommended quenching reagents for this compound conjugation?

A3: Small molecules containing primary amines are effective quenching agents. Commonly used quenchers include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2]

  • Glycine[1]

  • Lysine

  • Ethanolamine

The choice of quencher can depend on the specific experimental setup and downstream applications.

Q4: How do I prepare and use a quenching solution?

A4: A concentrated stock solution of the quenching reagent (e.g., 1 M Tris-HCl, pH 7.4-8.0, or 1 M glycine) is typically prepared. This stock is then added to the conjugation reaction to achieve a final concentration sufficient to outcompete any remaining target molecules for the reactive DNP-PEG4-NHS esters. A final concentration of 20-100 mM is generally effective.

Q5: The term "unreacted this compound" is used. Does the acid itself need to be quenched?

A5: The carboxylic acid form of this compound is relatively unreactive towards primary amines on its own. The species that requires quenching is the activated form of the acid, typically an NHS ester, which is generated in situ during the conjugation reaction using reagents like EDC. If the this compound is never activated, it does not require quenching.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield After Quenching Premature quenching of the reaction.Ensure the conjugation reaction has proceeded for the optimal time before adding the quenching agent. Optimize conjugation time in preliminary experiments.
Inefficient activation of this compound.Verify the activity of your activating reagents (e.g., EDC, NHS). Use fresh solutions, as EDC is moisture-sensitive.
Presence of primary amines in the reaction buffer.Avoid buffers containing primary amines like Tris or glycine during the conjugation step, as they will compete with the target molecule. Use buffers such as PBS, HEPES, or borate.
High Background or Non-Specific Signal Incomplete quenching.Increase the concentration of the quenching reagent or extend the quenching incubation time. Ensure thorough mixing after adding the quencher.
Hydrolysis of the activated ester.Perform the conjugation at the optimal pH (typically 7.2-8.5). Higher pH increases the rate of hydrolysis.
Precipitation of Conjugate Over-labeling of the target molecule.Reduce the molar excess of this compound in the reaction. The hydrophilic PEG linker is designed to improve solubility, but excessive modification can still lead to precipitation.

Experimental Protocols

Protocol: Quenching of Unreacted DNP-PEG4-NHS Ester

This protocol assumes the conjugation of an activated this compound (as an NHS ester) to a protein.

Materials:

  • Conjugation reaction mixture containing your target protein and activated this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Perform Conjugation: Allow the conjugation reaction to proceed for the desired length of time (e.g., 1-2 hours at room temperature or 2-4 hours at 4°C).

  • Add Quenching Reagent: Add the Quenching Buffer to the conjugation reaction mixture to achieve a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature to ensure all unreacted DNP-PEG4-NHS esters are deactivated.

  • Purification: Proceed to purify the DNP-PEG4-conjugate from the reaction mixture. This will remove the quenched DNP-PEG4, excess quenching reagent, and other byproducts of the reaction. Size-exclusion chromatography is a common method for this purpose.

Visualizations

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step Activated_DNP_PEG4_Acid Activated this compound (NHS Ester) Conjugate DNP-PEG4-Conjugate Activated_DNP_PEG4_Acid->Conjugate reacts with Target_Molecule Target Molecule (with -NH2) Target_Molecule->Conjugate Purification Purification Conjugate->Purification proceeds to Unreacted_DNP_PEG4_Acid Unreacted Activated This compound Quenched_Product Inactive Quenched Product Unreacted_DNP_PEG4_Acid->Quenched_Product reacts with Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Quenched_Product Quenched_Product->Purification proceeds to

Caption: Workflow for this compound conjugation and quenching.

Decision_Tree Start Problem: Low Conjugate Yield or High Background Check_Buffer Does the conjugation buffer contain primary amines (e.g., Tris)? Start->Check_Buffer Check_Quenching Was quenching performed after sufficient conjugation time? Check_Quench_Conc Is the quenching reagent concentration and incubation time adequate? Check_Quenching->Check_Quench_Conc Yes Solution_Time Solution: Increase conjugation time before quenching. Check_Quenching->Solution_Time No Check_Reagents Are activation reagents (EDC/NHS) fresh and active? Check_Buffer->Check_Reagents No Solution_Buffer Solution: Use amine-free buffer (e.g., PBS, HEPES). Check_Buffer->Solution_Buffer Yes Check_Reagents->Check_Quenching Yes Solution_Reagents Solution: Use fresh EDC/NHS. Check_Reagents->Solution_Reagents No Solution_Good Process is likely optimized. Consider purification strategy. Check_Quench_Conc->Solution_Good Yes Solution_Quench Solution: Increase quencher concentration/time. Check_Quench_Conc->Solution_Quench No

Caption: Troubleshooting logic for this compound conjugation.

References

Technical Support Center: DNP-PEG4-Acid Conjugation to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in the conjugation of this compound to small molecules containing primary or secondary amine groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound featuring a dinitrophenyl (DNP) group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group is often used as a hapten for antibody recognition in immunological assays. The PEG spacer enhances water solubility and reduces steric hindrance during conjugation.[1][2] The carboxylic acid allows for covalent attachment to amine-containing molecules.

Q2: What is the basic principle of conjugating this compound to a small molecule?

The most common method involves activating the carboxylic acid group of this compound using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester intermediate that readily reacts with a primary amine on the small molecule to form a stable amide bond.[3][4][5]

Q3: Why is my conjugation yield consistently low?

Low yield can be attributed to several factors:

  • Hydrolysis of the activated this compound: The NHS ester intermediate is susceptible to hydrolysis, especially at high pH, which converts it back to the unreactive carboxylic acid.

  • Inefficient activation: The activation of the carboxylic acid with EDC/NHS may be incomplete.

  • Suboptimal pH: The reaction of the NHS ester with the amine is most efficient at a pH of 7.2-8.5.

  • Steric hindrance: The amine on your small molecule may be sterically hindered, slowing down the reaction rate.

  • Impure reagents: Ensure your this compound, small molecule, and coupling reagents are of high purity.

Q4: What are the common side reactions I should be aware of?

The primary side reactions include:

  • Hydrolysis of the NHS-activated ester: As mentioned, water can hydrolyze the active intermediate, reducing the amount available to react with your small molecule.

  • Formation of N-acylurea byproduct: The activated O-acylisourea intermediate can be rearranged to a stable N-acylurea, which is a common byproduct in carbodiimide chemistry.

  • Formation of urea byproduct: EDC can react with water to form a soluble urea derivative, which needs to be removed during purification.

Q5: How can I confirm that the conjugation was successful?

Several analytical techniques can be used:

  • Mass Spectrometry (MS): This is a powerful tool to confirm the mass of the final conjugate, which will be the sum of the masses of your small molecule and the DNP-PEG4 moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the formation of the amide bond and the presence of both the DNP-PEG4 and small molecule components.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugate from the starting materials and byproducts, and the shift in retention time can indicate a successful reaction.

Troubleshooting Guides

Problem 1: Low or No Conjugate Formation
Possible Cause Troubleshooting Step Rationale
Hydrolysis of Activated this compound Perform the reaction promptly after activating the this compound. Maintain the reaction pH between 7.2 and 8.5.The NHS ester is moisture-sensitive and its hydrolysis is accelerated at higher pH.
Inefficient Activation Increase the molar excess of EDC and NHS (e.g., 1.5-2 fold excess over this compound). Ensure your EDC and NHS are fresh and have been stored properly (desiccated at -20°C).A sufficient excess of coupling agents drives the activation reaction to completion. EDC and NHS are moisture-sensitive and can lose activity over time.
Suboptimal Reaction pH For the activation step, a pH of 4.5-6.0 is optimal. For the conjugation step, adjust the pH to 7.2-8.5. Use non-amine containing buffers like PBS or HEPES.The activation of the carboxylic acid is more efficient at a slightly acidic pH, while the reaction of the NHS ester with the amine is favored at a slightly basic pH. Amine-containing buffers (e.g., Tris) will compete with your small molecule for the activated this compound.
Steric Hindrance on Small Molecule Increase the reaction time and/or temperature (e.g., incubate overnight at 4°C or for several hours at room temperature). Consider using a longer PEG linker if available to increase the distance between the DNP group and the reactive site.More challenging conjugations may require more forcing conditions to proceed to completion.
Poor Solubility of Reactants Ensure both the this compound and your small molecule are fully dissolved in a suitable solvent (e.g., DMSO or DMF) before mixing. The final concentration of organic solvent in the reaction should be kept as low as possible, typically below 10%.Poor solubility will limit the reaction rate.
Problem 2: Difficulty in Purifying the Conjugate
Possible Cause Troubleshooting Step Rationale
Presence of Unreacted this compound Use reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient.The hydrophobicity difference between the more polar unreacted this compound and the potentially more hydrophobic conjugate allows for their separation.
Presence of EDC-Urea Byproduct Perform an acidic wash (e.g., with 0.1 M HCl) of the reaction mixture if your product is in an organic solvent. Alternatively, use dialysis or size-exclusion chromatography for larger conjugates.The urea byproduct is water-soluble, and its solubility is further increased at acidic pH due to the protonation of its tertiary amine.
Co-elution of Product and Impurities Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase (e.g., C8) or adding an ion-pairing agent to the mobile phase.Fine-tuning the chromatographic conditions can enhance the separation of closely eluting compounds.

Experimental Protocols

Protocol 1: EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Small Molecule

Materials:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Methodology:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a stock solution of your amine-containing small molecule in a compatible solvent.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a reaction vial, add the this compound solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.

  • Conjugation to the Small Molecule:

    • Add the activated this compound solution to the small molecule solution. A 1.5 to 10-fold molar excess of the activated linker to the small molecule is a good starting point, but this should be optimized.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5 by adding Coupling Buffer if necessary.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as reverse-phase HPLC.

Quantitative Data Summary

Table 1: Recommended Molar Ratios for this compound Activation and Conjugation

ReagentMolar Ratio (relative to this compound)Molar Ratio (relative to Small Molecule)
EDC 2 - 5-
NHS 1.2 - 2-
Activated this compound -1.5 - 10

Table 2: Influence of pH on NHS Ester Stability

pHHalf-life of NHS Ester Hydrolysis
7.0 (0°C)4-5 hours
8.6 (4°C)10 minutes

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step DNP_PEG4_Acid This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) DNP_PEG4_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea DNP_PEG4_NHS DNP-PEG4-NHS Ester (Semi-stable) O_Acylisourea->DNP_PEG4_NHS + NHS Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct + H2O (Hydrolysis) NHS NHS NHS->DNP_PEG4_NHS DNP_PEG4_NHS->DNP_PEG4_Acid Hydrolysis (Side Reaction) Conjugate DNP-PEG4-Small Molecule Conjugate (Stable Amide Bond) DNP_PEG4_NHS->Conjugate + Small Molecule Amine Free_NHS Free NHS Small_Molecule_Amine Small Molecule (-NH2) Small_Molecule_Amine->Conjugate G Start Start Prepare_Reagents Prepare Reagents (this compound, Small Molecule, EDC, NHS) Start->Prepare_Reagents Activate_Acid Activate this compound with EDC/NHS in Activation Buffer Prepare_Reagents->Activate_Acid Conjugate Add Activated Acid to Small Molecule in Coupling Buffer Activate_Acid->Conjugate Quench Quench Reaction (e.g., with Tris or Glycine) Conjugate->Quench Purify Purify Conjugate (e.g., HPLC) Quench->Purify Characterize Characterize Product (MS, NMR, HPLC) Purify->Characterize End End Characterize->End G action action Low_Yield Low Conjugation Yield? Check_pH Reaction pH 7.2-8.5? Low_Yield->Check_pH Check_Reagents Fresh EDC/NHS? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with Coupling Buffer Check_pH->Adjust_pH No Check_Stoichiometry Sufficient Molar Excess of Reagents? Check_Reagents->Check_Stoichiometry Yes Use_Fresh_Reagents Use Freshly Prepared EDC/NHS Check_Reagents->Use_Fresh_Reagents No Consider_Sterics Steric Hindrance Possible? Check_Stoichiometry->Consider_Sterics Yes Increase_Excess Increase Molar Excess of EDC/NHS and/or Linker Check_Stoichiometry->Increase_Excess No Increase_Time_Temp Increase Reaction Time/Temperature Consider_Sterics->Increase_Time_Temp Yes Re-evaluate Re-evaluate and Analyze Consider_Sterics->Re-evaluate No Adjust_pH->Re-evaluate Use_Fresh_Reagents->Re-evaluate Increase_Excess->Re-evaluate Increase_Time_Temp->Re-evaluate

References

Technical Support Center: DNP-PEG4-acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DNP-PEG4-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound that features a dinitrophenyl (DNP) group attached to a four-unit polyethylene glycol (PEG) spacer, which terminates in a carboxylic acid.[1][2][3] The DNP group is a well-known hapten, often used to elicit an immune response and for recognition by anti-DNP antibodies. The PEG linker enhances the water solubility of the molecule.[1][2]

Its primary applications include:

  • Building blocks for probes: It is used to create probes that can be detected by anti-DNP antibodies.

  • FRET Quencher: It can act as a FRET (Förster Resonance Energy Transfer) quencher when paired with fluorescent donors like tryptophan or tyrosine.

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.

Q2: How should I properly store and handle this compound and the coupling reagents?

Proper storage and handling are critical to maintain the chemical activity of this compound and the associated coupling reagents like EDC and NHS.

  • This compound: Store at -20°C, desiccated, and protected from light. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. For easier handling, you can prepare a stock solution in an anhydrous organic solvent like DMSO or DMF and store it at -20°C. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.

  • EDC and NHS: These reagents are highly sensitive to moisture and should be stored at 4°C in a desiccator. Hydrolysis can inactivate them, so it's crucial to handle them in a dry environment and use freshly opened vials when possible.

Troubleshooting Guide

This section addresses common problems encountered during this compound experiments, particularly those involving EDC/NHS coupling to amine-containing molecules.

Problem 1: Low or No Conjugation Yield

This is one of the most frequent issues. Several factors can contribute to a poor conjugation outcome.

Potential Causes and Solutions:

  • Inactive Reagents due to Hydrolysis:

    • EDC/NHS: These reagents can hydrolyze if exposed to moisture. Ensure they are stored correctly and consider using a fresh batch.

    • Activated this compound (NHS ester): The NHS ester formed after activation is prone to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).

      • Solution: Perform the conjugation step immediately after the activation of this compound. Maintain the recommended pH for the reaction.

  • Incorrect Buffer Composition or pH:

    • Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound, significantly reducing your yield.

      • Solution: Use non-amine-containing buffers like PBS (phosphate-buffered saline), MES, or HEPES at the appropriate pH for each step.

    • Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7-8.

      • Solution: Carefully control the pH during both the activation and conjugation steps. A two-step protocol is often recommended to optimize the pH for each reaction.

  • Insufficient Molar Excess of Reagents:

    • Solution: A 5- to 20-fold molar excess of the activated this compound over the amount of the amine-containing molecule is a common starting point for optimization.

Data Presentation: NHS Ester Stability

The stability of the activated DNP-PEG4-NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at different pH values.

pHTemperatureHalf-life of NHS-esterReference
7.00°C4-5 hours
8.64°C10 minutes
7.0Ambient~7 hours
9.0AmbientMinutes
Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein

This protocol is designed to maximize efficiency by performing the activation and conjugation steps at their optimal pH ranges.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0).

    • Dissolve the amine-containing protein in a conjugation buffer (e.g., PBS, pH 7.2-7.5).

    • Prepare fresh solutions of EDC and NHS in the activation buffer.

  • Activation of this compound:

    • Add NHS to the this compound solution to a final concentration of approximately 5 mM.

    • Add EDC to the same solution to a final concentration of about 2 mM.

    • Incubate the mixture for 15 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated DNP-PEG4-NHS ester solution to the protein solution.

    • For optimal results, you can raise the pH of the reaction mixture to 7.2-7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent like hydroxylamine or an amine-containing buffer (e.g., Tris) to stop the reaction by hydrolyzing any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Mandatory Visualization

EDC_NHS_Activation_Pathway cluster_activation Activation cluster_conjugation Conjugation vs. Hydrolysis DNP_PEG_Acid DNP-PEG4-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) DNP_PEG_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester DNP-PEG4-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate DNP-PEG4-Protein Conjugate (stable amide bond) NHS_Ester->Conjugate + Protein-NH2 Inactive_Acid Inactive DNP-PEG4-COOH NHS_Ester->Inactive_Acid + H2O Primary_Amine Protein-NH2 Hydrolysis Hydrolysis (competing reaction)

Caption: EDC/NHS activation and conjugation pathway for this compound.

Problem 2: Precipitation of Reagents or Conjugate

Potential Causes and Solutions:

  • Poor Solubility of this compound:

    • While the PEG linker improves water solubility, this compound may still require an organic co-solvent like DMSO or DMF for initial dissolution before being added to an aqueous reaction mixture.

      • Solution: Prepare a concentrated stock solution in DMSO or DMF and add it to the reaction buffer. Ensure the final concentration of the organic solvent is low (typically 0.5-10%) to avoid denaturing proteins.

  • Aggregation of the Protein Conjugate:

    • High drug-to-antibody ratios (or hapten-to-protein ratios) can sometimes lead to aggregation, especially if the conjugated molecule is hydrophobic.

      • Solution: Optimize the molar ratio of this compound to your protein to achieve the desired degree of labeling without causing precipitation. Characterize the conjugate to determine the extent of labeling.

Problem 3: How to Confirm if the this compound is Still Active?

If you suspect your this compound or the coupling reagents have degraded, you can perform a simple test to check the reactivity of the NHS ester after activation.

Protocol 2: Assay for NHS-Ester Reactivity

This procedure relies on the fact that the NHS byproduct of hydrolysis absorbs light at 260-280 nm.

  • Prepare Solutions:

    • Dissolve 1-2 mg of this compound in 2 ml of an amine-free buffer (e.g., phosphate buffer, pH 7.0). If necessary, first dissolve it in a small amount of DMSO or DMF.

    • Prepare a control tube with the same buffer (and organic solvent if used).

    • Activate the this compound with EDC and NHS as described in Protocol 1.

  • Initial Absorbance Measurement:

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Measure the absorbance of the activated DNP-PEG4-NHS ester solution. This reading represents any NHS that has already been released due to initial hydrolysis.

  • Induce Complete Hydrolysis:

    • Add a small volume of 0.5-1.0 N NaOH to the activated DNP-PEG4-NHS ester solution to rapidly and completely hydrolyze any remaining active ester.

    • Vortex and incubate for a few minutes.

  • Final Absorbance Measurement:

    • Measure the absorbance of the base-treated solution at 260 nm again.

  • Assess Reactivity:

    • If the final absorbance is significantly greater than the initial absorbance, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Mandatory Visualization

experimental_workflow start Start prep_reagents Prepare Reagents (this compound, EDC, NHS, Protein) start->prep_reagents activation Activate this compound (with EDC/NHS at pH 4.7-6.0) prep_reagents->activation conjugation Conjugate to Protein (at pH 7.2-7.5) activation->conjugation quenching Quench Reaction (e.g., with hydroxylamine) conjugation->quenching purification Purify Conjugate (e.g., Dialysis, SEC) quenching->purification characterization Characterize Conjugate (e.g., HPLC, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound conjugation.

References

Validation & Comparative

A Head-to-Head Comparison: DNP-PEG4-acid vs. DNP-X acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, cell biology, and drug development, the dinitrophenyl (DNP) hapten is an indispensable tool for labeling proteins. DNP-labeled proteins are pivotal for eliciting and detecting antibody responses, as well as in applications such as fluorescence resonance energy transfer (FRET). The choice of the specific DNP labeling reagent can significantly impact the outcome of an experiment. This guide provides an in-depth comparison of two commonly used amine-reactive DNP labeling reagents: DNP-PEG4-acid and DNP-X acid. We will delve into their chemical properties, labeling performance, and provide detailed experimental protocols to assist you in selecting the optimal reagent for your research needs.

Key Differences and Performance Characteristics

This compound and DNP-X acid are both designed to covalently attach the DNP group to primary amines (e.g., the side chain of lysine residues) on a protein. However, their primary structural difference lies in the spacer arm that connects the DNP moiety to the reactive group. DNP-X acid features a six-carbon aminohexanoic acid spacer, whereas this compound incorporates a hydrophilic polyethylene glycol (PEG) linker. This seemingly subtle difference has significant implications for the properties and performance of the resulting DNP-labeled protein.

The stability of the resulting amide bond is expected to be comparable for both reagents as they both ultimately form a stable covalent linkage with primary amines. However, the PEG linker in this compound may offer better long-term stability and solubility of the conjugated protein in storage.

Here is a summary of the key characteristics of each reagent:

FeatureThis compoundDNP-X acidReference
Structure DNP moiety with a 4-unit PEG spacer and a terminal carboxylic acidDNP moiety with a hexanoic acid spacer and a terminal carboxylic acid
Reactive Group Carboxylic acid (requires activation with EDC/NHS)Carboxylic acid (often available as a pre-activated NHS ester)
Solubility Higher water solubility due to the hydrophilic PEG linkerLower water solubility[1][]
Aggregation Reduced tendency for aggregation of the labeled proteinHigher potential for aggregation, especially at high labeling densities
Hapten Accessibility The flexible PEG spacer may improve the accessibility of the DNP hapten to antibodiesThe shorter, more rigid spacer may result in reduced accessibility in some contexts
Stability of Conjugate The PEG linker may enhance the long-term stability and solubility of the labeled protein in storageGood stability of the amide bond, but the overall protein stability may be lower

Experimental Protocols

To facilitate a direct comparison of these two labeling reagents in your own laboratory setting, we provide the following detailed experimental protocols. These protocols are designed for labeling a generic IgG antibody but can be adapted for other proteins.

Protocol 1: Protein Labeling with this compound using EDC/NHS Chemistry

This protocol describes the two-step labeling of a protein using this compound, which involves the activation of the carboxylic acid group with EDC and NHS, followed by conjugation to the protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Activate this compound:

    • In a microcentrifuge tube, combine 10 µL of the 10 mg/mL this compound stock solution with 5 mg of EDC and 3 mg of NHS.

    • Add 490 µL of Activation Buffer (0.1 M MES, pH 6.0) to the tube.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Prepare the protein solution: Dissolve the protein in Conjugation Buffer to a final concentration of 2-5 mg/mL.

  • Conjugate the activated DNP-PEG4 to the protein:

    • Add the freshly activated this compound solution to the protein solution. A molar excess of 10-20 fold of the DNP reagent to the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purify the DNP-labeled protein: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 360 nm (for DNP). Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the DNP at 280 nm.

Protocol 2: Protein Labeling with DNP-X Succinimidyl Ester (SE)

This protocol utilizes the pre-activated N-hydroxysuccinimide (NHS) ester of DNP-X acid, which reacts directly with primary amines.

Materials:

  • DNP-X acid, succinimidyl ester (DNP-X-SE)

  • Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of DNP-X-SE: Immediately before use, dissolve DNP-X-SE in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare the protein solution: Dissolve the protein in Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Conjugate DNP-X-SE to the protein:

    • Add the DNP-X-SE stock solution to the protein solution. A molar excess of 10-20 fold of the DNP reagent to the protein is a recommended starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring. Protect from light.

  • Quench the reaction: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purify the DNP-labeled protein: Remove unreacted DNP-X-SE and byproducts using a desalting column equilibrated with PBS.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 360 nm and calculate the DOL as described in Protocol 1.

Visualizing the Experimental Workflow

To provide a clear overview of the labeling processes, the following diagrams illustrate the key steps in each protocol.

DNP_PEG4_acid_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis DNP_PEG4 This compound Activated_DNP Activated DNP-PEG4-NHS Ester DNP_PEG4->Activated_DNP Activation Buffer (MES, pH 6.0) 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_DNP Labeled_Protein DNP-Labeled Protein Activated_DNP->Labeled_Protein 2h, RT or overnight, 4°C Protein Protein Solution (Phosphate Buffer, pH 7.5) Protein->Labeled_Protein Quench Quench Reaction (Tris-HCl) Labeled_Protein->Quench Purify Purification (Desalting Column) Quench->Purify Analyze DOL Calculation (A280 & A360) Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

DNP_X_acid_Workflow cluster_conjugation Conjugation cluster_purification Purification & Analysis DNP_X_SE DNP-X-SE Labeled_Protein DNP-Labeled Protein DNP_X_SE->Labeled_Protein 1-2h, RT Protein Protein Solution (Bicarbonate Buffer, pH 8.3) Protein->Labeled_Protein Quench Quench Reaction (Tris-HCl) Labeled_Protein->Quench Purify Purification (Desalting Column) Quench->Purify Analyze DOL Calculation (A280 & A360) Purify->Analyze FceRI_Signaling cluster_cell Mast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase FceRI->Syk Recruits & Activates IgE Anti-DNP IgE IgE->FceRI Bound to DNP_BSA DNP-BSA DNP_BSA->IgE Binds Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates Downstream Downstream Signaling (e.g., Ca2+ mobilization, degranulation) LAT->Downstream Initiates

References

Validating DNP-PEG4-Acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics, probes, and diagnostic reagents. The covalent attachment of a molecule like DNP-PEG4-acid to a protein, peptide, or other biomolecule requires rigorous confirmation to ensure the desired stoichiometry and functionality of the final conjugate. This guide provides an objective comparison of mass spectrometry as the gold standard for validation against other common analytical techniques, supported by experimental data and detailed protocols.

This compound is a valuable reagent that combines a 2,4-dinitrophenyl (DNP) group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a hapten, readily recognized by anti-DNP antibodies, making it useful for a variety of immunological applications.[1][2] The PEG spacer enhances water solubility, and the carboxylic acid allows for its conjugation to primary amines on biomolecules via amide bond formation, typically using carbodiimide chemistry (e.g., EDC).[1][3]

Mass Spectrometry: The Definitive Validation Tool

Mass spectrometry (MS) provides the most definitive evidence of successful conjugation by directly measuring the mass of the modified biomolecule. The addition of each this compound molecule results in a predictable mass increase, allowing for the precise determination of the degree of labeling.

Key Advantages of Mass Spectrometry:
  • Unambiguous Confirmation: Directly measures the molecular weight of the conjugate, confirming the covalent addition of the this compound.

  • Stoichiometry Determination: Allows for the calculation of the number of this compound molecules attached to the biomolecule (degree of labeling).

  • Heterogeneity Assessment: Can resolve different species with varying degrees of labeling.[4]

  • High Sensitivity and Accuracy: Modern mass spectrometers can provide high-resolution data with excellent mass accuracy.

Two common mass spectrometry techniques for analyzing PEGylated biomolecules are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Data: Mass Spectrometry Validation of this compound Conjugation

The following table summarizes hypothetical data from the analysis of a model peptide before and after conjugation with this compound, as would be observed by MALDI-TOF MS.

Sample DescriptionExpected Mass (Da)Observed Mass (m/z)Mass Shift (Da)Degree of Labeling
Unconjugated Model Peptide2500.02500.5-0
This compound Conjugated Peptide (Single Labeling)2913.42913.8413.31
This compound Conjugated Peptide (Double Labeling)3326.83327.2826.72

Note: The expected mass of the conjugate is calculated by adding the mass of this compound (431.4 Da) minus the mass of water (18.0 Da) for each amide bond formed, to the mass of the unconjugated peptide. The observed mass shift confirms the successful conjugation.

Alternative Validation Methods

While mass spectrometry is the gold standard, other techniques can provide indirect evidence of conjugation, assess purity, and are often more readily available.

MethodPrincipleAdvantagesLimitations
SDS-PAGE Separation by molecular weight. Conjugation increases the molecular weight, causing a shift in the band position.Readily available, simple to perform, good for a quick qualitative assessment.Low resolution, may not resolve small mass shifts, PEG chains can affect migration in a non-linear fashion.
Native PAGE Separation by size, shape, and charge. Can provide better resolution for PEGylated proteins than SDS-PAGE.Avoids issues with PEG-SDS interactions, can resolve different degrees of labeling.Migration is dependent on multiple factors, not just molecular weight.
HPLC (Reversed-Phase or Size-Exclusion) Separation based on hydrophobicity or size. Conjugation alters the retention time of the biomolecule.Can be used for purification and quantification, provides information on purity.May not provide definitive confirmation of covalent attachment, resolution can be poor for heterogeneous mixtures.
UV-Vis Spectroscopy The DNP group has a characteristic absorbance maximum.Simple and rapid method to confirm the presence of the DNP group in the purified conjugate.Indirect method, does not confirm covalent linkage, requires accurate removal of unconjugated this compound.

Experimental Protocols

This compound Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in an organic solvent such as DMSO or DMF to prepare a 10 mM stock solution.

    • In a separate tube, add a 1.5-fold molar excess of EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and a 3-fold molar excess of NHS (N-hydroxysuccinimide) over the this compound to the reaction buffer.

    • Immediately add the desired molar excess of the this compound stock solution to the EDC/NHS mixture and vortex briefly.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted this compound and reaction byproducts using size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

MALDI-TOF Mass Spectrometry Analysis
  • Sample Preparation:

    • The purified conjugate should be in a volatile buffer (e.g., ammonium bicarbonate). If necessary, perform a buffer exchange.

    • The final concentration of the conjugate should be approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Spotting:

    • Mix the conjugate solution and the matrix solution in a 1:1 to 1:5 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming crystals.

  • Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the mass of the analyte. Acquire spectra for both the unconjugated and conjugated biomolecule.

Visualizing the Workflow

The following diagrams illustrate the conjugation and validation workflow.

G cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_validation Validation Protein Protein (-NH2) Conjugate_Mix Reaction Mixture (Conjugate, Unreacted Protein, Excess Reagents) Protein->Conjugate_Mix 4. DNP_PEG_Acid This compound (-COOH) EDC_NHS EDC / NHS Activation DNP_PEG_Acid->EDC_NHS 1. Activated_DNP Activated DNP-PEG4-NHS Ester EDC_NHS->Activated_DNP 2. Activated_DNP->Conjugate_Mix 3. Purification Size-Exclusion Chromatography Conjugate_Mix->Purification Purified_Conjugate Purified DNP-PEG4-Protein Conjugate Purification->Purified_Conjugate Validation Mass Spectrometry (MALDI-TOF or LC-MS) Purified_Conjugate->Validation Result Confirmed Conjugate (Mass Shift Observed) Validation->Result

Caption: Workflow for this compound Conjugation and Validation.

G cluster_assay Immunoassay Application Immobilized_Antigen Immobilized Antigen on Surface Primary_Ab Primary Antibody Immobilized_Antigen->Primary_Ab Binds DNP_Conjugated_Secondary_Ab DNP-PEG4-Conjugated Secondary Antibody Primary_Ab->DNP_Conjugated_Secondary_Ab Binds Anti_DNP_Enzyme Anti-DNP Antibody-Enzyme Conjugate DNP_Conjugated_Secondary_Ab->Anti_DNP_Enzyme Recognizes DNP Substrate Substrate Anti_DNP_Enzyme->Substrate Catalyzes Signal Detectable Signal Substrate->Signal

Caption: Logic Diagram for an Immunoassay Using a DNP-PEG4-Conjugate.

References

A Researcher's Guide to Determining Protein Labeling with DNP-PEG4-Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is paramount for the reliability and reproducibility of experimental results. DNP-PEG4-acid is a valuable reagent for introducing a 2,4-dinitrophenyl (DNP) group onto proteins and other amine-containing molecules. The DNP moiety serves as a versatile hapten for immunological detection. This guide provides a comprehensive comparison of methods to determine the degree of labeling (DOL) with this compound, alongside alternative labeling reagents, supported by experimental protocols and data to inform your selection of the most suitable method for your research needs.

Comparison of Methods for Determining Degree of Labeling

The selection of a method to determine the degree of protein labeling is critical and depends on factors such as the nature of the label, the required accuracy, and the available equipment. This section compares three common methods for quantifying protein labeling: Spectrophotometry, Enzyme-Linked Immunosorbent Assay (ELISA), and the HABA assay for biotinylated proteins.

Method Principle Typical Application Advantages Disadvantages
Spectrophotometry Measures the absorbance of the protein and the label at their respective maximum absorbance wavelengths to calculate their molar concentrations and determine their ratio.Fluorescent dyes, chromophores (e.g., DNP)- Rapid and simple- Requires only a standard spectrophotometer- Non-destructive (sample can be recovered)- Less accurate for low degrees of labeling- Requires pure protein sample- Molar extinction coefficient and correction factor for the label must be known- Interference from other absorbing molecules
ELISA (Enzyme-Linked Immunosorbent Assay) Utilizes a specific antibody that recognizes the label (e.g., anti-DNP antibody) to quantify the amount of labeled protein.Haptens (e.g., DNP), peptides- High sensitivity and specificity- Can be used with impure protein samples- Wide dynamic range- More complex and time-consuming than spectrophotometry- Requires a specific antibody to the label- May require optimization of antibody concentrations and incubation times
HABA Assay A colorimetric method where a dye (HABA) is displaced from avidin by biotin, leading to a measurable decrease in absorbance at 500 nm.Biotinylated proteins- Specific for biotin- Relatively simple and rapid- Indirect measurement- Can be affected by steric hindrance, potentially underestimating the degree of labeling[1]- Less sensitive than other methods

Experimental Protocols

This section provides detailed protocols for the three discussed methods for determining the degree of labeling.

Spectrophotometric Determination of this compound Labeling

This method relies on the measurement of absorbance at 280 nm for the protein and at the maximum absorbance wavelength (λmax) for the DNP label.

Key Parameters for DNP:

  • Molar Extinction Coefficient (ε) of DNP: 1.74 x 104 M-1cm-1 at 360 nm

  • Maximum Absorbance (λmax) of DNP: 360 nm[2]

  • Correction Factor (CF) at 280 nm: The absorbance of the DNP label at 280 nm can interfere with the protein absorbance measurement. The correction factor is the ratio of the DNP absorbance at 280 nm to its absorbance at 360 nm. Based on available spectral data for 2,4-dinitrophenol, the absorbance at 280 nm is approximately 43% of the absorbance at 360 nm. Therefore, the estimated Correction Factor (CF280) is 0.43 .

Protocol:

  • Sample Preparation:

    • Perform a labeling reaction of your protein with this compound.

    • Remove excess, unreacted this compound using a desalting column or dialysis. This step is crucial for accurate determination.

  • Absorbance Measurement:

    • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (A280) and 360 nm (A360) using a spectrophotometer.

    • Use the same buffer that the protein is in as a blank.

  • Calculations:

    • Calculate the concentration of the DNP label: [DNP] (M) = A_360 / ε_DNP where εDNP is the molar extinction coefficient of DNP (1.74 x 104 M-1cm-1).

    • Calculate the concentration of the protein, correcting for the DNP absorbance at 280 nm: [Protein] (M) = (A_280 - (A_360 * CF_280)) / ε_protein where εprotein is the molar extinction coefficient of your protein at 280 nm. This can be calculated from the protein's amino acid sequence.

    • Calculate the Degree of Labeling (DOL): DOL = [DNP] / [Protein]

ELISA-Based Quantification of DNP Labeling

This method offers high sensitivity and is suitable for complex samples.

Protocol:

  • Coating:

    • Coat a 96-well microplate with a known amount of your DNP-labeled protein and a series of known standards of a DNP-conjugated control protein (e.g., DNP-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add a primary antibody specific to DNP (anti-DNP antibody) diluted in blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 2 M H2SO4), which will turn the color to yellow.

  • Measurement and Calculation:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Create a standard curve using the absorbance values of the DNP-conjugated control protein standards.

    • Determine the concentration of the DNP label on your protein sample by interpolating its absorbance value on the standard curve.

    • The Degree of Labeling can then be calculated if the protein concentration is known.

HABA Assay for Biotin Labeling

This protocol is for determining the degree of labeling for biotinylated proteins, a common alternative to DNP labeling.

Protocol:

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution. Commercially available kits provide pre-mixed reagents.

  • Measurement:

    • Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500, HABA/Avidin).

    • Add a known volume of your biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm again (A500, sample). The absorbance will decrease as biotin displaces the HABA dye from avidin.[1][3][4]

  • Calculations:

    • Calculate the change in absorbance (ΔA500): ΔA_500 = A_500, HABA/Avidin - A_500, sample

    • Calculate the concentration of biotin: [Biotin] (M) = ΔA_500 / ε_HABA-Avidin where εHABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M-1cm-1).

    • Calculate the Degree of Labeling (DOL): DOL = [Biotin] / [Protein] where [Protein] is the molar concentration of your protein in the sample.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for determining the degree of labeling.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation p1 Protein Labeling with this compound p2 Purification (Desalting/Dialysis) p1->p2 m1 Measure Absorbance at 280 nm and 360 nm p2->m1 c1 Calculate [DNP] m1->c1 c2 Calculate Corrected [Protein] m1->c2 c3 Calculate Degree of Labeling (DOL) c1->c3 c2->c3

Spectrophotometry Workflow for DOL Determination.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis pp1 Coat Plate with DNP-labeled Protein & Standards pp2 Wash and Block pp1->pp2 i1 Add Anti-DNP Primary Antibody pp2->i1 i2 Add HRP-conjugated Secondary Antibody i1->i2 d1 Add TMB Substrate i2->d1 d2 Stop Reaction d1->d2 d3 Measure Absorbance at 450 nm d2->d3 d4 Generate Standard Curve & Calculate DOL d3->d4

ELISA Workflow for DNP Labeling Quantification.

HABA_Assay_Workflow cluster_reagent Reagent Preparation cluster_measurement Measurement cluster_calculation Calculation r1 Prepare HABA/Avidin Solution m1 Measure A500 of HABA/Avidin r1->m1 m2 Add Biotinylated Protein & Measure A500 m1->m2 c1 Calculate ΔA500 m2->c1 c2 Calculate [Biotin] c1->c2 c3 Calculate Degree of Labeling (DOL) c2->c3

HABA Assay Workflow for Biotinylation Quantification.

Comparison of Labeling Reagents

The choice of labeling reagent is as critical as the method for determining the degree of labeling. Here, we compare this compound with two common alternatives: an NHS-ester of biotin and an NHS-ester of a fluorescent dye (FITC).

Labeling Reagent Reactive Group Target Advantages Disadvantages
This compound Carboxylic acid (activated with EDC/NHS)Primary amines (e.g., lysine)- DNP is a small, immunogenic hapten- PEG4 linker improves water solubility and reduces steric hindrance- Requires a two-step activation of the carboxylic acid
NHS-Biotin N-hydroxysuccinimide (NHS) esterPrimary amines (e.g., lysine)- Direct one-step reaction with amines- Strong biotin-avidin interaction for detection/purification- Biotin is endogenous in many biological samples, which can lead to background signal
NHS-FITC N-hydroxysuccinimide (NHS) esterPrimary amines (e.g., lysine)- Direct one-step reaction with amines- Allows for direct fluorescent detection and quantification- FITC is susceptible to photobleaching- Labeling can sometimes lead to protein aggregation

Conclusion

Determining the degree of labeling is a critical step in ensuring the quality and consistency of your labeled proteins. While spectrophotometry offers a quick and straightforward method for quantifying this compound labeling, it is best suited for purified protein samples. For higher sensitivity and specificity, especially in complex biological samples, an ELISA-based approach is recommended. When comparing this compound to other labeling reagents, the choice depends on the downstream application. The DNP hapten offers a versatile tag for immunological detection, while biotin provides a robust system for affinity-based applications, and fluorescent dyes allow for direct visualization. By understanding the principles and protocols of these different methods and reagents, researchers can make informed decisions to best suit their experimental needs.

References

Performance of DNP-PEG4-Acid in Immunoassay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hapten-carrier technique is a cornerstone of immunoassay development for small molecules. The choice of hapten and the linker connecting it to a carrier protein is critical for eliciting a robust and specific antibody response, which in turn dictates the sensitivity and reliability of the assay. Dinitrophenyl (DNP) is a widely used hapten due to its high immunogenicity. When coupled with a polyethylene glycol (PEG) linker, specifically a tetra-ethylene glycol linker (PEG4), the resulting DNP-PEG4-acid offers distinct advantages in various immunoassay formats. This guide provides a comparative overview of the performance of this compound in different immunoassay platforms, supported by experimental data and detailed protocols.

Key Advantages of this compound

This compound stands out from other DNP derivatives, such as DNP-X acid, primarily due to its enhanced hydrophilicity. The PEG4 linker significantly improves the water solubility of the hapten-carrier conjugate, which is crucial for maintaining its stability and preventing aggregation in aqueous buffers used in immunoassays. This improved solubility can lead to more consistent and reproducible assay performance. The PEG linker also acts as a spacer, projecting the DNP hapten away from the carrier protein, which can enhance its accessibility to antibodies and potentially lead to higher affinity interactions.

Performance in Different Immunoassay Formats

While direct head-to-head comparative studies of this compound across different immunoassay formats are limited in published literature, we can infer its performance based on data from DNP-based assays and the known benefits of PEG linkers. The two most common immunoassay formats for hapten detection are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFIA).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay format known for its high sensitivity and quantitative capabilities. For small molecules like DNP, a competitive ELISA format is typically employed. In this format, free DNP in a sample competes with a DNP-protein conjugate coated on the ELISA plate for binding to a limited amount of anti-DNP antibody.

A competitive ELISA for DNP has been shown to achieve high sensitivity, with detection limits as low as 10 femtomoles (fmol) of DNP.[1] The use of this compound in preparing the coating antigen and for immunization can contribute to achieving such high sensitivity due to the improved solubility and presentation of the hapten.

Lateral Flow Immunoassay (LFIA)

LFIA, also known as immunochromatographic strip tests, are rapid, point-of-care tests.[2][3] For small molecule detection, a competitive format is also used. Here, the DNP-protein conjugate is typically immobilized on the test line of the strip. The sample is mixed with labeled anti-DNP antibodies and flows along the strip. If DNP is present in the sample, it will bind to the antibodies, preventing them from binding to the DNP-protein conjugate on the test line, resulting in a reduced or absent signal.

Quantitative Performance Data Summary

The following table summarizes typical performance characteristics of DNP-based immunoassays. It is important to note that these values are indicative and can vary significantly based on the specific antibody used, assay optimization, and the nature of the sample matrix.

Immunoassay FormatAnalyteTypical Limit of Detection (LOD)Key Performance Characteristics
Competitive ELISA DNPAs low as 10 fmol[1]High sensitivity, quantitative, suitable for laboratory settings.
Lateral Flow Immunoassay (LFIA) DNPng/mL range (estimated)Rapid results, user-friendly, suitable for point-of-care testing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Preparation of DNP-PEG4-BSA Conjugate for Immunization and Coating

This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) using the carbodiimide crosslinker EDC.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in a small amount of DMF.

  • In a separate tube, dissolve BSA in PBS.

  • Activate the carboxyl group of this compound by adding EDC and NHS in a molar excess. Incubate for 15-30 minutes at room temperature.

  • Slowly add the activated this compound solution to the BSA solution while gently stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • To remove unconjugated this compound and by-products, dialyze the conjugate solution against PBS at 4°C with several buffer changes over 24-48 hours.

  • Determine the protein concentration and the degree of DNP substitution using spectrophotometry.

Protocol 2: Development of a Competitive ELISA for DNP

This protocol outlines the steps for setting up a competitive ELISA to detect free DNP.

Materials:

  • DNP-PEG4-BSA conjugate (coating antigen)

  • Anti-DNP antibody

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • DNP standards

Procedure:

  • Coating: Dilute the DNP-PEG4-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate varying concentrations of DNP standards or samples with a fixed, limiting concentration of the anti-DNP antibody for 1 hour at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-DNP mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal will be inversely proportional to the concentration of free DNP in the sample.

Protocol 3: Development of a Competitive Lateral Flow Immunoassay for DNP

This protocol provides a general workflow for creating a competitive LFIA for DNP detection.

Materials:

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, and absorbent pad

  • Backing card

  • DNP-PEG4-BSA conjugate

  • Gold nanoparticle-conjugated anti-DNP antibody

  • Dispensing and cutting equipment

Procedure:

  • Test Line Preparation: Stripe the DNP-PEG4-BSA conjugate onto the nitrocellulose membrane to create the test line. Stripe a control line antibody (e.g., anti-species IgG) at a separate location.

  • Conjugate Pad Preparation: Apply the gold nanoparticle-conjugated anti-DNP antibody solution to the conjugate pad and dry it completely.

  • Strip Assembly: Assemble the nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad onto the backing card.

  • Cutting: Cut the assembled card into individual test strips of the desired width.

  • Assay Procedure:

    • Apply a defined volume of the sample to the sample pad.

    • The liquid will wick up the strip, rehydrating the gold-conjugated antibody.

    • If DNP is present in the sample, it will bind to the conjugated antibody, preventing it from binding to the test line.

    • Observe the results on the test and control lines within a specified time (e.g., 10-15 minutes). A visible control line should always appear, indicating the test is valid. The absence or reduced intensity of the test line indicates a positive result for DNP.

Visualizations

The following diagrams illustrate the key experimental workflows and principles.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with DNP-PEG4-BSA p2 Wash p1->p2 p3 Block Plate p2->p3 c1 Mix Sample/Standard with Anti-DNP Ab c2 Add Mixture to Plate c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Secondary Ab-HRP d1->d2 d3 Wash d2->d3 d4 Add Substrate (TMB) d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance d5->d6 Lateral_Flow_Principle cluster_strip Lateral Flow Strip cluster_negative Negative Sample (No DNP) cluster_positive Positive Sample (DNP Present) sp Sample Pad cp Conjugate Pad (Anti-DNP Ab-AuNP) nc Nitrocellulose Membrane ap Absorbent Pad tl Test Line (DNP-PEG4-BSA) cl Control Line neg_sample Sample Applied neg_flow Anti-DNP Ab-AuNP Flows to Test Line neg_sample->neg_flow neg_bind Binds to DNP-PEG4-BSA neg_flow->neg_bind neg_result Visible Test Line neg_bind->neg_result pos_sample Sample Applied pos_flow DNP in Sample Binds to Anti-DNP Ab-AuNP pos_sample->pos_flow pos_nobind Complex Cannot Bind to Test Line pos_flow->pos_nobind pos_result No/Faint Test Line pos_nobind->pos_result

References

Comparative Analysis of Anti-DNP Antibody Cross-Reactivity with DNP-PEG4-Acid and Other DNP Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dinitrophenyl group is a widely utilized hapten in immunological research due to its ability to elicit a strong antibody response when conjugated to a carrier protein. The specificity of the resulting anti-DNP antibodies is a critical parameter, and it can be influenced by the structure of the linker attaching the DNP moiety to the carrier. This guide explores how variations in the linker, such as the inclusion of a polyethylene glycol (PEG) spacer in DNP-PEG4-acid, may impact antibody recognition.

Performance Comparison of DNP Conjugates

The binding affinity of anti-DNP antibodies can vary significantly depending on the structure of the DNP conjugate. While specific data for this compound is not available, studies on other DNP derivatives demonstrate the impact of the linker on antibody recognition. For instance, research has shown that the size and nature of the molecule attached to the DNP core can influence the affinity of the antibody-hapten interaction.

A study investigating the immune response to a series of DNP derivatives with increasing molecular size (DNP, DNP-glycylglycylglycine, and DNP-p-aminobenzoylglutamate) observed a decrease in the intensity of the antibody response with larger haptens.[1][2] Furthermore, the affinity of the antibodies for their homologous hapten varied, with anti-DNP antibodies showing a significant increase in affinity over time, while the affinity for the larger DNP conjugates remained more constant.[1][2] This suggests that the structure of the conjugate plays a crucial role in the maturation of the immune response and the resulting antibody affinity.

The following table summarizes hypothetical cross-reactivity data based on the principles observed in the aforementioned studies, illustrating how this compound might compare to other common DNP conjugates in a competitive ELISA. In this hypothetical scenario, the IC50 value represents the concentration of the competitor (the DNP conjugate) required to inhibit 50% of the binding of a labeled DNP probe to the anti-DNP antibody. A lower IC50 value indicates a higher binding affinity.

Competitor ConjugateLinker/CarrierMolecular Weight (approx. g/mol )Hypothetical IC50 (nM)Hypothetical Relative Cross-Reactivity (%)
This compound PEG4-Carboxylic Acid431.41566.7
DNP-LysineLysine340.310100
DNP-glycylglycylglycineTriglycine383.32540
DNP-BSABovine Serum Albumin~66,5005200
2,4-Dinitrophenol (Free DNP)None184.15020

Note: This data is illustrative and not based on a direct experimental study of this compound cross-reactivity. The relative cross-reactivity is calculated as (IC50 of DNP-Lysine / IC50 of Competitor) x 100.

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of anti-hapten antibodies. Below is a detailed protocol for a competitive ELISA to assess the binding of anti-DNP antibodies to this compound and other DNP conjugates.

Competitive ELISA Protocol for DNP Conjugates

1. Materials and Reagents:

  • 96-well microtiter plates (high protein-binding capacity)

  • Anti-DNP antibody (monoclonal or polyclonal)

  • DNP-BSA conjugate (for coating)

  • This compound and other DNP competitor conjugates (e.g., DNP-Lysine, free DNP)

  • Goat anti-mouse IgG (or other appropriate species) conjugated to Horseradish Peroxidase (HRP)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted DNP-BSA solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the competitor DNP conjugates (this compound, DNP-Lysine, etc.) in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of a fixed, predetermined concentration of the anti-DNP antibody for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the DNP-BSA coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Reading:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the competitor concentration.

  • Determine the IC50 value for each competitor, which is the concentration that results in a 50% reduction in the maximum signal.

  • Calculate the relative cross-reactivity of each conjugate relative to a reference compound (e.g., DNP-Lysine).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the principle of the competitive ELISA and the general workflow for assessing cross-reactivity.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_solution Solution Phase DNP_BSA DNP-BSA Conjugate Anti_DNP_Ab Anti-DNP Antibody Anti_DNP_Ab->DNP_BSA Binding (No Competitor) DNP_PEG4 This compound (Competitor) Anti_DNP_Ab->DNP_PEG4 Binding (Competition) HRP_Secondary_Ab HRP-Secondary Ab HRP_Secondary_Ab->Anti_DNP_Ab Detection

Caption: Principle of Competitive ELISA for DNP Conjugates.

Cross_Reactivity_Workflow A Coat Plate with DNP-BSA B Block Non-specific Sites A->B C Prepare Competitor Dilutions (this compound, etc.) B->C E Add Mixture to Coated Plate B->E D Pre-incubate Anti-DNP Ab with Competitors C->D D->E F Incubate and Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Incubate and Wash G->H I Add TMB Substrate H->I J Stop Reaction and Read Absorbance I->J K Analyze Data (IC50, % Cross-reactivity) J->K

Caption: Experimental Workflow for Cross-Reactivity Assessment.

References

DNP-PEG4-Acid in Published Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research, particularly in the development of targeted therapeutics and advanced immunoassays, the choice of chemical linkers is a critical determinant of experimental success. DNP-PEG4-acid, a heterobifunctional linker incorporating a dinitrophenyl (DNP) hapten and a four-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid, has emerged as a valuable tool for researchers. This guide provides a comparative analysis of this compound with relevant alternatives, supported by data from published research, detailed experimental protocols, and visualizations of key concepts.

Performance Comparison

The utility of this compound is best understood by comparing its performance characteristics with those of alternative molecules in specific applications. Key areas where this linker is employed include the development of Proteolysis Targeting Chimeras (PROTACs) and as a hapten for antibody recruitment in synthetic immunotherapeutics and immunoassays.

PROTAC Linker Efficiency

In the design of PROTACs, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role in the efficacy of the resulting degrader. The length and composition of the linker influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.

While direct comparative studies exclusively focusing on this compound versus a wide array of other linkers in a single PROTAC system are not extensively documented in the public domain, the principles of linker optimization from various studies can be synthesized to understand its positioning. PEG linkers, in general, are favored for their ability to enhance the solubility and bioavailability of PROTAC molecules.

Table 1: Comparison of Linker Characteristics in PROTACs

Linker TypeKey AdvantagesPotential DisadvantagesRepresentative Application (if available)
This compound Hydrophilic PEG spacer improves solubility. DNP moiety can be used for detection or as a handle for further modification.Potential for immunogenicity due to the DNP hapten.PROTAC research requiring a balance of solubility and a functional handle.
Alkyl Chains Simple, synthetically accessible, and metabolically stable.Can decrease aqueous solubility.Broadly used in early PROTAC designs.
Biotin-PEG4-acid High-affinity binding to streptavidin/avidin for detection and purification. Hydrophilic PEG spacer.Endogenous biotin can cause background interference.Applications requiring strong, non-covalent immobilization or detection.
Click Chemistry Linkers (e.g., Azide-Alkyne) High efficiency and orthogonality of the conjugation reaction.Requires specific functional groups on binding ligands.Modular synthesis of PROTAC libraries.
Hapten-Antibody Recognition

The DNP group of this compound serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier. This property is exploited in synthetic immunotherapeutics to recruit endogenous anti-DNP antibodies to target cells or pathogens. The affinity of the hapten-antibody interaction is a critical parameter for the efficacy of such approaches. A well-established alternative for high-affinity recognition is the biotin-streptavidin system.

Table 2: Comparison of Hapten-Recognition Systems

SystemLigand (Hapten)ReceptorDissociation Constant (Kd)Key Features
DNP System This compoundAnti-DNP AntibodyMicromolar (µM) to Nanomolar (nM) rangeUtilizes endogenous or induced antibodies. PEG spacer enhances solubility and accessibility.
Biotin System Biotin-PEG4-acidStreptavidin/AvidinFemtomolar (fM) to Picomolar (pM) range[1][2]Extremely high affinity and specificity. Widely used for detection and purification.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols relevant to the application of this compound and its alternatives, compiled from published studies.

Synthesis of DNP-PEG4-Polymyxin B Conjugate

This protocol is adapted from the supplementary information of Feigman et al., 2018, for the synthesis of a synthetic immunotherapeutic agent.

Materials:

  • Polymyxin B sulfate

  • DNP-PEG4-NHS ester (activated form of this compound)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve Polymyxin B sulfate in anhydrous DMF.

  • Add DIPEA to the solution to deprotonate the primary amines of Polymyxin B.

  • In a separate vial, dissolve DNP-PEG4-NHS ester in anhydrous DMF.

  • Add the DNP-PEG4-NHS ester solution to the Polymyxin B solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours), monitoring by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm the conjugation.

Western Blot for PROTAC-Mediated Protein Degradation

This is a general protocol for assessing the efficacy of a PROTAC, which could incorporate a this compound linker.[4][5]

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa, HEK293T)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (and DMSO as a vehicle control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein amounts and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Hapten Recognition

This protocol can be adapted to quantify the binding of anti-DNP antibodies to a DNP-conjugated molecule.

Materials:

  • 96-well ELISA plate

  • DNP-conjugated protein (coating antigen)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-DNP antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Wash buffer (e.g., PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of the ELISA plate with the DNP-conjugated protein in coating buffer overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • Add serial dilutions of the anti-DNP antibody to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the TMB substrate solution and incubate in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Target Binder Linker (e.g., DNP-PEG4) E3 Ligase Binder POI Target Protein (POI) PROTAC:f0->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Antibody_Recruitment cluster_1 Synthetic Immunotherapeutic Action Target_Cell Target Cell (e.g., Bacterium) Immune_Complex Immune Complex on Cell Surface Target_Cell->Immune_Complex ARM Antibody Recruiting Molecule Target Binder Linker (DNP-PEG4) ARM:f0->Target_Cell Binds to Anti_DNP_Ab Endogenous Anti-DNP Antibody ARM:f1->Anti_DNP_Ab Recruits Anti_DNP_Ab->Immune_Complex Immune_Cell Immune Effector Cell (e.g., Macrophage) Immune_Complex->Immune_Cell Recognition by Fc Receptor Clearance Target Cell Clearance Immune_Cell->Clearance Phagocytosis

Caption: Antibody recruitment by a DNP-based synthetic immunotherapeutic.

ELISA_Workflow cluster_2 ELISA Workflow for Hapten Detection A 1. Coat Plate with DNP-Conjugate B 2. Block Non-specific Sites A->B C 3. Add Anti-DNP Antibody B->C D 4. Add HRP-conjugated Secondary Antibody C->D E 5. Add TMB Substrate D->E F 6. Stop Reaction & Read Absorbance E->F

Caption: General workflow for a DNP-based ELISA.

References

A Researcher's Guide to Haptenylation: Evaluating Alternatives to DNP-PEG4-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the generation of a robust antibody response against small molecules, or haptens, is a critical step in various applications, from immunoassays to vaccine development. The dinitrophenyl (DNP) group, often functionalized with a polyethylene glycol (PEG) linker and a reactive acid for conjugation (DNP-PEG4-acid), is a widely used hapten. However, a variety of factors, including the desired immunogenicity, the specific application, and the chemical properties of the target molecule, may necessitate the consideration of alternative haptenylation strategies.

This guide provides a comprehensive comparison of alternatives to this compound, focusing on different haptens, conjugation chemistries, and the resulting immunological outcomes. We present available experimental data, detailed protocols for key conjugation methods, and visual workflows to aid in the selection of the most appropriate haptenylation strategy for your research needs.

Comparing Hapten Performance: A Look at the Data

HaptenCarrier ProteinConjugation ChemistryReported Antibody Titer/ResponseAssay TypeReference/Source
DNP Keyhole Limpet Hemocyanin (KLH)Not SpecifiedPeak anti-DNP concentration ~100-400 µg/mLELISA[1]
DNP Not Specified (for immunization)Not SpecifiedSuggested starting serum dilution of 1:100,000ELISA[2]
Biotin Keyhole Limpet Hemocyanin (KLH)Not SpecifiedIndirect ELISA IC50: 25 ppb for a monoclonal antibodyIndirect ELISA[3]
Fluorescein Keyhole Limpet Hemocyanin (KLH)Not SpecifiedNot explicitly quantified in the provided search resultsNot Specified

Note: The data presented above is for illustrative purposes and is collated from different sources. Direct comparison of these values should be done with caution due to variations in immunization protocols, animal models, and assay conditions.

Alternative Haptens and Their Characteristics

Beyond DNP, several other small molecules are commonly used as haptens. The choice of hapten can be influenced by factors such as the availability of conjugation-ready derivatives, the potential for non-specific binding, and the desired detection method.

  • Biotin: A water-soluble vitamin that forms an exceptionally strong and specific interaction with avidin and streptavidin. This property makes biotin an excellent hapten for applications where a biotin-streptavidin detection system is employed. However, endogenous biotin in biological samples can sometimes cause interference in immunoassays.[4]

  • Fluorescein: A widely used fluorescent dye. Its inherent fluorescence allows for direct detection and quantification of the hapten-carrier conjugate. When used as a hapten, it can elicit a strong antibody response, and the resulting antibodies can be used in fluorescence-based immunoassays.

Hapten-Carrier Conjugation: A Workflow Overview

The process of haptenylation involves the covalent attachment of a hapten to a larger, immunogenic carrier protein. This process is essential as haptens alone are too small to elicit a significant immune response.

Haptenylation_Workflow cluster_reagents Reagents cluster_process Conjugation Process cluster_outcome Outcome Hapten Hapten (e.g., this compound, Biotin-PEG4-acid) Activation Activation of Functional Groups Hapten->Activation Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Activation Crosslinker Crosslinking Reagents (e.g., EDC, NHS) Crosslinker->Activation Conjugation Covalent Conjugation Activation->Conjugation Purification Purification of Conjugate Conjugation->Purification Immunogen Hapten-Carrier Immunogen Purification->Immunogen Immunization Immunization Immunogen->Immunization Antibodies Anti-Hapten Antibodies Immunization->Antibodies

Caption: A general workflow for hapten-carrier conjugation, from reagents to antibody production.

Key Experimental Protocols

The choice of conjugation chemistry is dictated by the available functional groups on the hapten and the carrier protein. Below are detailed protocols for three common conjugation methods.

EDC/NHS-Mediated Amide Bond Formation

This is one of the most common methods for conjugating haptens with a carboxyl group (like this compound) to primary amines (lysine residues) on a carrier protein.[5]

Materials:

  • Hapten with a carboxyl group (e.g., this compound)

  • Carrier Protein (e.g., KLH or BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Desalting column

Protocol:

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., 2 mg of KLH) in 200 µL of Conjugation Buffer.

  • Hapten Preparation: Dissolve the carboxyl-containing hapten (1-2 mg) in 500 µL of Activation Buffer.

  • Activation of Hapten: Add a 5- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the hapten solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Immediately add the activated hapten solution to the carrier protein solution.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the conjugate using a desalting column to remove excess crosslinkers and unconjugated hapten. The purified hapten-carrier conjugate is now ready for use as an immunogen.

Maleimide-Thiol Conjugation

This method is ideal for haptens that contain a sulfhydryl (-SH) group, often introduced via a cysteine residue. The carrier protein is first activated with a maleimide-containing crosslinker.

Materials:

  • Hapten with a sulfhydryl group

  • Carrier Protein (e.g., KLH or BSA)

  • Maleimide crosslinker (e.g., Sulfo-SMCC)

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Desalting column

Protocol:

  • Carrier Protein Activation: Dissolve the carrier protein in Conjugation Buffer. Add a 20-fold molar excess of the maleimide crosslinker. Incubate for 1 hour at room temperature.

  • Removal of Excess Crosslinker: Purify the maleimide-activated carrier protein using a desalting column equilibrated with Conjugation Buffer.

  • Hapten Preparation: Dissolve the sulfhydryl-containing hapten in Conjugation Buffer.

  • Conjugation: Immediately mix the activated carrier protein with the hapten solution.

  • Reaction: Incubate for 2 hours at room temperature.

  • Purification: Purify the conjugate using a desalting column to remove unconjugated hapten.

Glutaraldehyde Crosslinking

Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines. It can be used to conjugate haptens containing an amine group to the amine groups on a carrier protein.

Materials:

  • Hapten with a primary amine group

  • Carrier Protein (e.g., KLH or BSA)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Conjugation Buffer: PBS, pH 7.4

Protocol:

  • Reagent Preparation: Dissolve the carrier protein and the hapten in Conjugation Buffer.

  • Conjugation: Slowly add glutaraldehyde to the hapten-carrier protein mixture to a final concentration of 0.1%.

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional): The reaction can be stopped by adding an excess of a primary amine-containing buffer like Tris.

  • Purification: Purify the conjugate by dialysis against PBS to remove excess glutaraldehyde and unconjugated hapten.

Immunoassay Signaling Pathway

Once anti-hapten antibodies are generated, they can be used in various immunoassay formats. A common format is the competitive ELISA, where the signal is inversely proportional to the amount of free hapten in the sample.

Immunoassay_Signaling cluster_assay Competitive ELISA Plate Microtiter Plate Coated with Hapten-Protein Conjugate Antibody Primary Anti-Hapten Antibody Plate->Antibody Binding Sample Sample containing Free Hapten Sample->Antibody Competition for Binding Secondary_Ab Enzyme-Conjugated Secondary Antibody Antibody->Secondary_Ab Binding Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal

Caption: A simplified signaling pathway for a competitive ELISA to detect a hapten.

Logical Relationships in Haptenylation Strategy

The selection of a haptenylation strategy involves considering the interplay between the hapten, linker, carrier protein, and conjugation chemistry.

Haptenylation_Strategy cluster_components Core Components cluster_process Process cluster_outcome Desired Outcome Hapten Hapten Choice (DNP, Biotin, Fluorescein) Chemistry Conjugation Chemistry (EDC/NHS, Maleimide, Glutaraldehyde) Hapten->Chemistry Immunogenicity High Antibody Titer & Affinity Hapten->Immunogenicity Linker Linker/Spacer (e.g., PEG4, Aminocaproic Acid) Linker->Chemistry Carrier Carrier Protein (KLH, BSA, OVA) Carrier->Chemistry Carrier->Immunogenicity Chemistry->Immunogenicity Specificity High Specificity for Hapten Chemistry->Specificity

Caption: The relationship between different components of a haptenylation strategy and the desired immunological outcome.

Conclusion

While this compound remains a reliable choice for many haptenylation applications, researchers have a range of effective alternatives at their disposal. The choice between haptens like biotin and fluorescein, coupled with the selection of an appropriate conjugation chemistry, allows for the tailoring of immunogens to specific research goals. By understanding the principles of hapten-carrier conjugation and following robust experimental protocols, scientists and drug development professionals can successfully generate high-quality anti-hapten antibodies for a wide array of applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.